Nafcillin
Beschreibung
Eigenschaften
IUPAC Name |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLMGHLHQJAGZ-JTDSTZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
985-16-0 (mono-hydrochloride salt, anhydrous) | |
| Record name | Nafcillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023343 | |
| Record name | Nafcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nafcillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/, 1.72e-02 g/L | |
| Record name | Nafcillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00607 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAFCILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nafcillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147-52-4, 985-16-0 | |
| Record name | Nafcillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafcillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafcillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00607 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nafcillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CNZ27M7RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NAFCILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nafcillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Nafcillin on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nafcillin, a penicillinase-resistant penicillin, exerts its bactericidal effects by targeting and inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and cellular consequences of nafcillin's mechanism of action, with a primary focus on its activity against Staphylococcus aureus. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.
Introduction to Nafcillin and Bacterial Cell Wall Synthesis
Nafcillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci.[1] Its efficacy lies in its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival, providing protection against osmotic stress and maintaining cell shape.
The primary component of the bacterial cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its structural rigidity. This reaction is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[2]
Core Mechanism of Action: Inhibition of Transpeptidation
The bactericidal action of nafcillin is a multi-step process initiated by its binding to essential PBPs in Staphylococcus aureus, which include PBP1, PBP2, and PBP3.[2] PBP2, in particular, is a bifunctional enzyme with both transglycosylase and transpeptidase activity, making it a primary target.[2]
The core mechanism involves the following key stages:
-
Acylation of the PBP Active Site: The strained β-lactam ring of nafcillin mimics the D-Ala-D-Ala substrate of the transpeptidase. This allows nafcillin to enter the active site of the PBP, where a serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[3]
-
Inhibition of Transpeptidation: The acylation of the PBP active site prevents it from catalyzing the normal transpeptidation reaction. This halts the cross-linking of the pentapeptide side chains of the peptidoglycan strands.[3]
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and structurally unsound cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[3]
It is important to note that in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics, including nafcillin, and can continue to catalyze the transpeptidation reaction even in their presence, conferring resistance.[4][5]
Quantitative Data
Minimum Inhibitory Concentrations (MIC) of Nafcillin
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Bacterial Species | Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Breakpoint (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | ≤ 2 | [6] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 107 | 256 | 512 | > 2 | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of nafcillin that inhibits the visible growth of Staphylococcus aureus.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nafcillin powder
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus isolate
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Nafcillin Stock Solution: Prepare a stock solution of nafcillin in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the nafcillin stock solution in CAMHB to achieve a final volume of 100 µL per well. The concentration range should typically span from 256 µg/mL to 0.25 µg/mL. Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).
-
Inoculum Preparation: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate (except the sterility control), resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of nafcillin in which there is no visible growth.
Competitive Penicillin-Binding Protein (PBP) Assay
This assay is used to determine the concentration of nafcillin required to inhibit the binding of a radiolabeled penicillin to the PBPs of Staphylococcus aureus.
Materials:
-
Staphylococcus aureus membrane preparation
-
[³H]Benzylpenicillin (radiolabeled penicillin)
-
Nafcillin solutions of varying concentrations
-
Bovine serum albumin (BSA)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Fluorographic enhancing solution
-
X-ray film and cassette
-
Scintillation counter
Procedure:
-
Membrane Preparation: Grow S. aureus to mid-logarithmic phase, harvest the cells, and lyse them to prepare a crude membrane fraction containing the PBPs.
-
Competition Reaction: In a series of microcentrifuge tubes, pre-incubate the S. aureus membrane preparation with increasing concentrations of unlabeled nafcillin for 10 minutes at 30°C.
-
Radiolabeling: Add a fixed, saturating concentration of [³H]benzylpenicillin to each tube and incubate for another 10 minutes at 30°C to allow binding to any available PBPs.
-
Termination of Reaction: Stop the reaction by adding an excess of unlabeled benzylpenicillin followed by the addition of SDS-PAGE sample buffer.
-
SDS-PAGE: Separate the PBP-penicillin complexes by SDS-PAGE.
-
Fluorography: Treat the gel with a fluorographic enhancing solution to visualize the radiolabeled bands.
-
Autoradiography: Expose the gel to X-ray film at -70°C.
-
Quantification: After developing the film, quantify the intensity of the bands corresponding to each PBP using densitometry. Alternatively, the bands can be excised from the gel and the radioactivity quantified by scintillation counting. The IC50 value is the concentration of nafcillin that causes a 50% reduction in the binding of [³H]benzylpenicillin to a specific PBP.
Visualizations
Signaling Pathway of Nafcillin's Action
Caption: Molecular mechanism of nafcillin leading to bacterial cell death.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship in Competitive PBP Binding
Caption: Logical flow of the competitive PBP binding assay.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 4. Increased amounts of a novel penicillin-binding protein in a strain of methicillin-resistant Staphylococcus aureus exposed to nafcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NaCl and nafcillin on penicillin-binding protein 2a and heterogeneous expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
The Advent of a Stalwart Antibiotic: An In-depth Guide to the Early Research and Discovery of Nafcillin
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a pivotal era in the fight against bacterial infections, yet the rise of penicillin-resistant pathogens, particularly Staphylococcus aureus, presented a formidable challenge. This technical guide delves into the early research and discovery of Nafcillin, a semi-synthetic penicillin that emerged as a critical tool in overcoming this resistance. We will explore the key scientific milestones, experimental methodologies, and foundational data that established Nafcillin as a cornerstone of antimicrobial therapy.
The Genesis of a Solution: Responding to Penicillinase-Producing Bacteria
The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[1][2][3][4][5] However, by the 1940s, the efficacy of penicillin was threatened by the emergence of bacteria capable of producing β-lactamase enzymes (penicillinases), which inactivate the antibiotic.[4] This evolutionary pressure spurred a new wave of research focused on developing penicillin derivatives resistant to these enzymes.
A breakthrough came in 1957 when researchers at Beecham Research Laboratories in Brockham Park, Surrey, isolated the core penicillin nucleus, 6-aminopenicillanic acid (6-APA).[6][7][8] This discovery was instrumental, as it provided a versatile chemical scaffold for the creation of numerous semi-synthetic penicillins with modified properties.[6][7] The team at Beecham, including scientists Ralph Batchelor, Peter Doyle, George Rolinson, and John Nayler, pioneered this new era of antibiotic development.[8] Their work led to the introduction of methicillin in 1959, the first penicillinase-resistant penicillin.[6] Building on this success, Nafcillin was developed as a second-generation, narrow-spectrum beta-lactam antibiotic.[9]
The Synthesis of Nafcillin: A Semi-Synthetic Approach
The development of Nafcillin was a triumph of medicinal chemistry, leveraging the newly available 6-APA. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride.[10][11] This process attaches a bulky side chain to the penicillin nucleus, which sterically hinders the binding of β-lactamase enzymes, thereby protecting the antibiotic's core structure from degradation.[12]
The general synthetic procedure can be outlined as follows:
-
Preparation of 2-ethoxy-1-naphthoyl chloride: This key intermediate is prepared from 2-ethoxy-1-naphthoic acid.
-
Acylation of 6-APA: 6-aminopenicillanic acid is reacted with 2-ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine, in an organic solvent like methylene chloride.[10][11]
-
Isolation and Purification: The resulting Nafcillin acid is extracted and can be converted to its sodium salt for pharmaceutical use by reacting it with a sodium-containing compound like sodium 2-ethylhexanoate.[10][11]
This synthetic pathway allowed for the large-scale production of Nafcillin, making it a viable therapeutic agent.
Early In Vitro Activity: Establishing the Spectrum of Efficacy
Early in vitro studies were crucial in defining Nafcillin's antibacterial spectrum and potency. These experiments typically involved determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The primary target for Nafcillin was penicillinase-producing strains of Staphylococcus aureus.
Table 1: Comparative In Vitro Activity of Penicillinase-Resistant Penicillins against Enterococci [13]
| Antibiotic | Concentration (μg/ml) | Percentage of Strains Inhibited |
| Nafcillin | 6.25 | 66% |
| 12.5 | 83% | |
| Oxacillin | 6.25 | 0% |
| 12.5 | 16% | |
| Methicillin | 6.25 | 0% |
| 12.5 | 0% |
Experimental Protocol: Broth Dilution Method for MIC Determination
A common method used for determining the MIC in the early days of antibiotic research was the broth dilution method.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of Nafcillin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 10^5 CFU/ml).
-
Inoculation: Each tube containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control tube (no antibiotic) and a sterility control tube (no bacteria) are also included.
-
Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Early Pharmacokinetic Studies: Understanding the Drug in the Body
Initial pharmacokinetic studies aimed to understand the absorption, distribution, metabolism, and excretion (ADME) of Nafcillin. A key finding of early research was that Nafcillin is primarily cleared by the liver and excreted in the bile, with minimal renal excretion.[14][15][16] This characteristic distinguishes it from many other penicillins and has implications for its use in patients with renal impairment.
Later studies in specific populations provided more detailed pharmacokinetic parameters. For example, a study in premature neonates showed a mean volume of distribution of 326 ml/kg and an elimination rate constant of 0.2040 h-1 in infants less than 21 days old.[17] Another study in healthy adults reported a distribution half-life of 0.17 hours and an elimination half-life of 1.02 hours.[12] Following a 500mg intravenous administration, the mean plasma concentration reached approximately 30 µg/mL after 5 minutes.[14]
Table 2: Early Pharmacokinetic Parameters of Nafcillin
| Population | Dosage | Mean Volume of Distribution | Elimination Half-life | Peak Plasma Concentration | Primary Route of Elimination |
| Healthy Adults | 500 mg IV | Not specified | 1.02 hours[12] | ~30 µg/mL at 5 min[14] | Hepatic/Biliary[14][15][16] |
| Premature Neonates (<21 days) | 100 mg/kg/day | 326 ml/kg[17] | ~3.4 hours (calculated from elimination rate constant) | Not specified | Not specified |
Experimental Protocol: Pharmacokinetic Analysis in Humans
-
Drug Administration: A single intravenous dose of Nafcillin is administered to healthy volunteers.
-
Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) after drug administration.
-
Sample Processing: The blood samples are centrifuged to separate the plasma.
-
Drug Concentration Measurement: The concentration of Nafcillin in the plasma samples is determined using a validated analytical method, such as a microbiological assay or high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including volume of distribution, elimination half-life, and clearance.
Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, Nafcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][14] The drug specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[9][14][16] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[14][16]
Visualizing the Discovery and Development Workflow
The journey from the problem of penicillin resistance to the development of Nafcillin can be visualized as a logical progression of scientific inquiry and innovation.
Caption: Logical workflow of the discovery and development of Nafcillin.
Conclusion
The early research and discovery of Nafcillin represent a landmark achievement in the ongoing battle against bacterial resistance. The strategic application of medicinal chemistry, guided by a deep understanding of the mechanisms of antibiotic action and resistance, led to the creation of a powerful therapeutic agent. The foundational in vitro and pharmacokinetic studies established its clinical utility, particularly against penicillinase-producing staphylococci. For today's researchers, the story of Nafcillin serves as a powerful reminder of the importance of fundamental research and innovative thinking in addressing the ever-evolving challenges of infectious diseases.
References
- 1. sciencelearn.org.nz [sciencelearn.org.nz]
- 2. History of antibiotic development – Understand – ReAct [reactgroup.org]
- 3. History of penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The real story behind penicillin | PBS News [pbs.org]
- 6. Beecham_(pharmaceutical_company) [bionity.com]
- 7. Beecham Group - Wikipedia [en.wikipedia.org]
- 8. Brockham National Chemical Landmark unveiled [rsc.org]
- 9. Nafcillin - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro Activity of Nafcillin, Oxacillin, and Methicillin in Combination with Gentamicin and Tobramycin Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. youtube.com [youtube.com]
- 16. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 17. Pharmacokinetics of nafcillin in infants with low birth weights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis and Characterization of Nafcillin
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the spectroscopic methods used for the analysis and characterization of Nafcillin, a beta-lactamase-resistant penicillin antibiotic. Key analytical techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed. For each method, this guide presents characteristic spectral data, detailed experimental protocols, and the underlying principles of their application to Nafcillin. Furthermore, this guide illustrates Nafcillin's mechanism of action and a general experimental workflow using logical diagrams to support drug development and quality control professionals.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Nafcillin is a narrow-spectrum beta-lactam antibiotic effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species. Its bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall. Like other penicillin-class antibiotics, Nafcillin targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains. The resulting structural instability of the cell wall renders the bacterium susceptible to osmotic lysis, leading to cell death.
Caption: Nafcillin's mechanism of action pathway.
Spectroscopic Characterization
The definitive characterization of Nafcillin relies on a combination of spectroscopic techniques. Each method provides unique structural information, which, when combined, confirms the identity, purity, and integrity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight of Nafcillin and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is commonly used, typically in conjunction with liquid chromatography (LC-MS).
Table 1: Key Mass Spectrometric Data for Nafcillin
| Parameter | Ion Mode | Observed m/z | Source |
| Molecular Weight | - | 414.5 g/mol | [1] |
| Molecular Ion | Negative ESI | 413.2 [(M-H)⁻] | [2] |
| Protonated Ion | Positive ESI | 415.26 [(M+H)⁺] | |
| Sodium Adduct | Positive ESI | 437.1152 [(M+Na)⁺] | |
| Major Fragments | Positive ESI | 199, 256 | [2] |
Note: Fragmentation patterns of penicillins often involve the characteristic cleavage of the β-lactam ring.[3][4]
-
Sample Preparation: Accurately weigh and dissolve the Nafcillin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 10-100 µg/mL. For plasma or serum samples, perform a protein precipitation step by adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, and centrifuging to collect the supernatant.[5]
-
Chromatographic Separation:
-
System: An ultra-high performance liquid chromatography (UHPLC) system.[6]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A linear gradient appropriate for separating Nafcillin from impurities, typically starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over a run time of 5-10 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer.[5]
-
Ionization: Electrospray ionization (ESI), operated in both positive and negative modes to capture comprehensive data.[7]
-
Scan Mode: Perform an initial full scan analysis (e.g., m/z 100-800) to identify the parent ions.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scans to generate fragmentation data for structural confirmation.[8] Set collision energy (e.g., 15-30 eV) to induce fragmentation of the parent ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Nafcillin, enabling unambiguous structure confirmation and assignment of stereochemistry. Experiments are typically conducted in a deuterated solvent like DMSO-d₆.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Nafcillin
| Atom Position (Exemplary) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |
| Methyne (-CH) at β-lactam ring | 5.53 | 66.9 | [2] |
| Thiazolidine Ring H | 4.38 - 5.74 | 58.2 - 75.0 | [2][9] |
| Methyl Groups (-CH₃) | 1.45 - 1.67 | ~20 - 30 | [9][10] |
| Ethoxy Group (-OCH₂CH₃) | ~4.0-4.5 (CH₂), ~1.4 (CH₃) | ~60-70 (CH₂), ~15 (CH₃) | [10] |
| Aromatic Hydrogens (Ar-H) | ~7.0 - 8.5 | ~110 - 160 | [10] |
| Carbonyls (C=O) | - | ~160 - 180 | [11] |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.
-
Sample Preparation: Dissolve approximately 5-10 mg of the Nafcillin sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[12]
-
Temperature: Set the probe temperature to a constant value, typically 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. A PENDANT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[2]
-
2D NMR (Optional): For complete structural assignment, acquire two-dimensional spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the Nafcillin molecule. The presence of characteristic absorption bands for amide, carboxylic acid, β-lactam, and aromatic moieties confirms the compound's identity.
Table 3: Characteristic Infrared Absorption Bands for Nafcillin
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (Broad) | [14] |
| N-H (Amide) | Stretching | ~3400 - 3300 | [14] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | [15] |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | [15] |
| C=O (β-Lactam) | Stretching | ~1760 - 1780 | [16][17] |
| C=O (Amide I) | Stretching | ~1680 - 1650 | [16][17] |
| C=O (Carboxylic Acid) | Stretching | ~1725 - 1700 | [15] |
| C=C (Aromatic) | Stretching | ~1600 and ~1475 | [15] |
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the Nafcillin sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid Nafcillin sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
System: A Fourier-Transform Infrared (FTIR) spectrometer.[14]
-
Background: Collect a background spectrum of either the empty sample compartment (for KBr) or the clean, empty ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.[14]
-
Resolution: Set the resolution to 4 cm⁻¹.[18] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for the quantitative analysis of Nafcillin, often as a detection method for High-Performance Liquid Chromatography (HPLC). The naphthalene and other chromophoric groups in the molecule give rise to characteristic UV absorbance.
Table 4: UV-Visible Spectroscopic Data for Nafcillin
| Parameter | Wavelength (nm) | Solvent/System | Source |
| Detection Wavelength | 224 | HPLC (Mobile Phase) | |
| Detection Wavelength | 225 | HPLC (Mobile Phase) | [2] |
| Expected λmax Region | 220 - 290 | Aqueous/Organic | Inferred from related penicillins[19][20] |
-
Sample Preparation:
-
Prepare a stock solution of Nafcillin by accurately weighing the sample and dissolving it in a suitable solvent (e.g., methanol, water, or a buffer solution) in a volumetric flask to a concentration of ~100 µg/mL.
-
Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
System: A dual-beam UV-Vis spectrophotometer.[21]
-
Cuvettes: Use 1 cm path length matched quartz cuvettes.
-
-
Data Acquisition:
-
Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm against the solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve and determine its linearity (R² value).
-
Sample Analysis: Measure the absorbance of the unknown sample solution at λmax and calculate its concentration using the calibration curve.
-
Integrated Experimental Workflow
The comprehensive characterization of a Nafcillin sample, whether for structural confirmation, impurity profiling, or quantitative assay, typically follows an integrated workflow. This process ensures that orthogonal data is collected to provide a complete and accurate profile of the substance.
Caption: General workflow for the spectroscopic characterization of Nafcillin.
References
- 1. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. Development and validation of a measurement procedure based on ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneous measurement of β-lactam antibiotic concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of penicillin.pptx [slideshare.net]
- 10. web.pdx.edu [web.pdx.edu]
- 11. researchgate.net [researchgate.net]
- 12. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. IR _2007 [uanlch.vscht.cz]
- 16. iris.inrim.it [iris.inrim.it]
- 17. Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region [mdpi.com]
- 18. Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Technical Guide to the Binding Affinity of Nafcillin to Penicillin-Binding Proteins (PBPs)
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of the interaction between nafcillin, a penicillinase-resistant β-lactam antibiotic, and its molecular targets, the Penicillin-Binding Proteins (PBPs). It covers the mechanism of action, quantitative binding data, detailed experimental protocols for affinity determination, and mechanisms of resistance.
Mechanism of Action
Nafcillin, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are high-molecular-weight PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
Nafcillin specifically inhibits the transpeptidase function of these PBPs.[2][4] It forms a stable, covalent acyl-enzyme complex with the active site serine of the PBP, effectively inactivating the enzyme.[1] This inactivation prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][2][5] In susceptible strains of Staphylococcus aureus, nafcillin primarily targets PBP1a, PBP1b, and PBP2.[6]
Quantitative Binding Affinity Data
Direct, quantitative binding affinity data such as the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) for nafcillin against specific, wild-type PBPs are not extensively reported in publicly accessible literature. However, the overall efficacy of nafcillin, which is a direct result of its PBP binding, is commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Below is a summary of representative MIC values for nafcillin against various staphylococcal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Nafcillin
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Breakpoint (Susceptible) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | ≤ 2 | [6] |
| Staphylococcus aureus | Heterogeneously Vancomycin-Intermediate (hVISA) | 128 | 256 | - | [7] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 256 | 512 | - | [8][9][10] |
| Coagulase-negative staphylococci | General | - | - | ≤ 0.25 | [6] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The significantly higher MIC values for MRSA strains are a direct consequence of the expression of PBP2a, which has an intrinsically low binding affinity for nafcillin.[11][12][13]
Experimental Protocols for PBP Binding Affinity Determination
Several robust biochemical and biophysical methods are employed to quantify the binding affinity of β-lactams like nafcillin to their target PBPs.
Competitive PBP Binding Assay
This is a classic method used to determine the IC50 of an unlabeled inhibitor by measuring its ability to compete with a labeled probe for the PBP active site. A common probe is Bocillin-FL, a fluorescent derivative of penicillin.
Detailed Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated via ultracentrifugation.[14]
-
Competition Reaction: A fixed amount of the membrane preparation is incubated with varying concentrations of the unlabeled inhibitor (nafcillin) for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the PBPs.[14][15]
-
Fluorescent Labeling: A fixed, sub-saturating concentration of Bocillin-FL is added to the mixture and incubated for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by nafcillin.
-
SDS-PAGE Separation: The reaction is stopped, and the membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to each PBP is quantified. The band intensity is inversely proportional to the amount of nafcillin that has bound to the PBP.
-
IC50 Determination: The fluorescence intensity for each PBP is plotted against the concentration of nafcillin. The IC50 value is the concentration of nafcillin that results in a 50% reduction in the fluorescent signal compared to a control with no inhibitor.[14][15]
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule. It is well-suited for studying protein-ligand interactions in high-throughput screening.[16][17]
Detailed Methodology:
-
Assay Principle: A small, fluorescently labeled molecule (the "tracer," e.g., a fluorescent penicillin derivative) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When the tracer binds to a much larger PBP, its tumbling slows dramatically, resulting in a high polarization signal.[18]
-
Competition Setup: Purified PBP is incubated in a microplate well with a fixed concentration of the fluorescent tracer and varying concentrations of the competitor, nafcillin.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Measurement: The plate is read in a microplate reader equipped with polarizing filters. The FP value is measured for each well.
-
Data Analysis: As the concentration of nafcillin increases, it displaces the fluorescent tracer from the PBP, causing the FP signal to decrease. The data are plotted, and the IC50 is calculated from the resulting dose-response curve. The inhibitor constant (Ki) can then be derived from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique for monitoring biomolecular interactions.[19][20] It provides detailed kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Detailed Methodology:
-
Chip Preparation: The ligand (e.g., purified PBP) is immobilized onto the surface of a sensor chip using standard coupling chemistries (e.g., amine coupling).[20]
-
Analyte Injection: A solution containing the analyte (nafcillin) at a specific concentration is flowed over the sensor surface.
-
Association Phase: As nafcillin binds to the immobilized PBP, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and recorded in real-time as a response unit (RU) signal.
-
Dissociation Phase: The nafcillin solution is replaced by a continuous flow of buffer. As nafcillin dissociates from the PBP, the mass on the surface decreases, and the RU signal declines.
-
Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle.
-
Kinetic Analysis: The experiment is repeated with a range of nafcillin concentrations. The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and affinity (KD).
Mechanisms of Resistance: The Role of PBP2a
The most significant mechanism of resistance to nafcillin and other β-lactams in S. aureus is the acquisition of the mecA gene, which encodes for PBP2a.[6][12]
-
Low Binding Affinity: PBP2a is a unique PBP that exhibits an extremely low binding affinity for the vast majority of β-lactam antibiotics, including nafcillin.[11][12][13]
-
Bypass of Inhibition: In the presence of nafcillin, the native PBPs (PBP1, 2, 3) are inhibited as usual. However, the uninhibited PBP2a is able to take over the transpeptidation function, allowing for the continued synthesis of cross-linked peptidoglycan.[11]
-
Cell Viability: This functional bypass allows the bacterium to maintain its cell wall integrity and survive in concentrations of nafcillin that would otherwise be lethal, leading to the phenotype known as methicillin-resistance (MRSA).[6]
References
- 1. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 2. Nafcillin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Nafcillin Sodium used for? [synapse.patsnap.com]
- 6. Nafcillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Increased amounts of a novel penicillin-binding protein in a strain of methicillin-resistant Staphylococcus aureus exposed to nafcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Stalwart Antibiotic: A Technical History of Nafcillin and Its Derivatives
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the ongoing battle against bacterial resistance, the development of semi-synthetic penicillins marked a pivotal turning point. Among these, Nafcillin emerged as a crucial weapon against penicillinase-producing Staphylococcus aureus, a significant clinical threat in the mid-20th century. This technical guide provides a comprehensive historical account of the development of Nafcillin, its derivatives, and the scientific milestones that underpinned its creation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of antibiotics.
The emergence of penicillin resistance, primarily through the production of β-lactamase (penicillinase) by bacteria, rendered early penicillins ineffective against many staphylococcal infections.[1][2][3] This critical challenge spurred a wave of research aimed at modifying the penicillin structure to protect it from enzymatic degradation. The breakthrough came in 1957 when scientists at Beecham Research Laboratories in the United Kingdom successfully isolated the penicillin nucleus, 6-aminopenicillanic acid (6-APA).[1] This discovery was a watershed moment, as it provided a versatile scaffold for the creation of a vast array of semi-synthetic penicillins with tailored properties.
The immediate goal was to develop penicillins that were resistant to staphylococcal β-lactamase. This led to the development of the first penicillinase-resistant penicillin, methicillin, in 1960.[4] Following this success, a concerted effort was made to create even more potent and pharmacokinetically favorable agents. It was within this fertile scientific environment that Nafcillin was developed.
The Development of Nafcillin: A Timeline and Key Milestones
-
1957: The 6-APA Breakthrough: Researchers at Beecham Research Laboratories isolate the core penicillin nucleus, 6-aminopenicillanic acid (6-APA). This provides the essential building block for creating semi-synthetic penicillins.
-
Late 1950s - Early 1960s: A Race for a Better Penicillin: Following the discovery of 6-APA, a period of intense chemical modification and screening of new penicillin derivatives ensues. The primary objective is to find compounds with potent activity against penicillinase-producing staphylococci.
-
1961: First Report of Nafcillin: The synthesis and initial biological activity of Nafcillin are first reported.
-
Early to Mid-1960s: Preclinical and Clinical Development: Nafcillin undergoes extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile. This is followed by clinical trials to assess its performance in treating human infections.
-
1970: FDA Approval: Nafcillin receives approval from the U.S. Food and Drug Administration (FDA) for clinical use, solidifying its place in the therapeutic armamentarium against staphylococcal infections.[5]
The development of Nafcillin was a direct response to the clinical need for effective treatments against resistant bacteria. Its introduction provided clinicians with a valuable tool to combat infections that had become difficult to manage with existing therapies.
The Core Structure and Mechanism of Action
Nafcillin, like all penicillin antibiotics, is a member of the β-lactam class of drugs. Its core structure consists of a thiazolidine ring fused to a β-lactam ring, with a side chain attached to the 6-amino position of the 6-APA nucleus.[6] It is this side chain that confers its unique properties, including its resistance to penicillinase.
The mechanism of action of Nafcillin is the inhibition of bacterial cell wall synthesis.[7][8][9] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8][9] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inactivating PBPs, Nafcillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[7][8][9]
The key to Nafcillin's resistance to penicillinase lies in the steric hindrance provided by its bulky side chain, the 2-ethoxy-1-naphthyl group. This large, rigid structure physically blocks the active site of the β-lactamase enzyme, preventing it from hydrolyzing and inactivating the β-lactam ring.
Derivatives of Nafcillin: A Limited Landscape
A thorough review of the scientific literature reveals a notable scarcity of directly developed and clinically significant derivatives of Nafcillin. While the initial discovery of 6-APA led to the creation of a family of penicillinase-resistant penicillins, including oxacillin, cloxacillin, and dicloxacillin, these are generally considered congeners developed in parallel rather than true derivatives of Nafcillin.
The focus of subsequent research in the β-lactam field largely shifted towards broadening the spectrum of activity to include gram-negative bacteria, leading to the development of aminopenicillins (e.g., ampicillin, amoxicillin) and extended-spectrum penicillins (e.g., piperacillin).
The limited development of Nafcillin derivatives may be attributed to several factors:
-
Efficacy of the Parent Compound: Nafcillin itself proved to be a highly effective agent against its target pathogens, diminishing the immediate need for further refinement.
-
Focus on Broader Spectrum: The clinical demand for antibiotics with activity against a wider range of bacteria, particularly gram-negative organisms, likely directed research efforts away from modifying the narrow-spectrum Nafcillin.
-
Emergence of Other Antibiotic Classes: The discovery and development of other classes of antibiotics, such as cephalosporins and fluoroquinolones, provided alternative therapeutic options and shifted the focus of drug discovery programs.
While no major clinically used derivatives of Nafcillin have been identified, research into related compounds and impurities during its synthesis has been documented. These studies, however, are primarily focused on process optimization and quality control rather than the development of new therapeutic agents.
Quantitative Data: A Comparative Overview
To provide a clear comparison of Nafcillin with its contemporary penicillinase-resistant penicillins, the following tables summarize key quantitative data.
Table 1: In Vitro Activity of Penicillinase-Resistant Penicillins against Staphylococcus aureus
| Antibiotic | Minimum Inhibitory Concentration (MIC) Range (µg/mL) for Penicillinase-Producing S. aureus |
| Nafcillin | 0.12 - 0.5 |
| Oxacillin | 0.12 - 0.5 |
| Cloxacillin | 0.25 - 1.0 |
| Dicloxacillin | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Pharmacokinetic Properties of Penicillinase-Resistant Penicillins
| Parameter | Nafcillin | Oxacillin | Cloxacillin | Dicloxacillin |
| Protein Binding (%) | 89.9 | ~94 | ~95 | ~97 |
| Half-life (hours) | 0.5 - 1.5 | 0.3 - 0.8 | 0.4 - 0.7 | 0.6 - 0.8 |
| Route of Elimination | Primarily Biliary | Renal and Biliary | Renal and Biliary | Renal and Biliary |
Experimental Protocols
The development and evaluation of Nafcillin and its related compounds relied on a set of standardized experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of Nafcillin
The synthesis of Nafcillin involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
2-Ethoxy-1-naphthoic acid
-
Thionyl chloride
-
An organic solvent (e.g., acetone, dichloromethane)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Activation of the Carboxylic Acid: 2-Ethoxy-1-naphthoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride in an inert organic solvent. The reaction is usually carried out at reflux temperature to ensure complete conversion.
-
Acylation of 6-APA: The 6-APA is dissolved in an aqueous solution of a base, such as sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. The solution is cooled in an ice bath.
-
Coupling Reaction: The freshly prepared 2-ethoxy-1-naphthoyl chloride, dissolved in an organic solvent, is added dropwise to the cold solution of 6-APA with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range (pH 7.5-8.5) by the addition of a base to neutralize the hydrochloric acid formed during the reaction.
-
Isolation and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the Nafcillin free acid. The precipitate is collected by filtration, washed with cold water, and dried. The crude Nafcillin can be further purified by recrystallization.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Materials:
-
Nafcillin powder
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum of Staphylococcus aureus standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
-
Spectrophotometer or visual inspection aid
Procedure:
-
Preparation of Antibiotic Dilutions: A stock solution of Nafcillin is prepared in a suitable solvent and then serially diluted in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test organism (S. aureus) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of Nafcillin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density of the wells using a spectrophotometer.
Visualizations
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Caption: The challenge of penicillinase-producing S. aureus.
Caption: Key milestones in the development of Nafcillin.
Caption: Simplified workflow for the synthesis of Nafcillin.
Caption: The signaling pathway of Nafcillin's bactericidal action.
Conclusion
The development of Nafcillin stands as a testament to the power of medicinal chemistry to address the evolving threat of antibiotic resistance. Born out of the necessity to combat penicillinase-producing staphylococci, its creation was made possible by the seminal discovery of the 6-aminopenicillanic acid nucleus. While the landscape of antibiotic research has since expanded dramatically, Nafcillin remains a clinically relevant and important therapeutic option for specific infections. The lack of significant derivative development underscores both the initial success of the parent compound and the subsequent shifts in focus within the field of antibacterial drug discovery. This historical and technical overview provides a valuable resource for understanding the origins and enduring legacy of this important antibiotic.
References
- 1. Pharmacokinetics of nafcillin in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis, Characterization and Antibacterial Activity of Some Penicillin Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships in semi-synthetic penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nicd.ac.za [nicd.ac.za]
- 8. A two-hour procedure for determining the susceptibility of enterococci and staphylococci to antibiotics by a colourimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
The Bulwark Against Beta-Lactamases: A Technical Guide to the Resistance Mechanism of Nafcillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafcillin, a semi-synthetic penicillin, has long been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its enduring efficacy is attributed to a unique structural feature that confers remarkable resistance to hydrolysis by beta-lactamase enzymes. This in-depth technical guide elucidates the core principles of nafcillin's beta-lactamase resistance, providing a comprehensive overview of its mechanism of action, quantitative data on its effectiveness, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Mechanism of Beta-Lactamase Resistance and Antibacterial Action
Nafcillin's resilience against beta-lactamases stems from the steric hindrance provided by its bulky side chain. The molecule consists of a 6-aminopenicillanic acid nucleus with a 2-ethoxy-1-naphthyl group attached to the acyl side chain[1][2]. This large, rigid naphthyl group physically obstructs the active site of beta-lactamase enzymes, preventing the critical hydrolysis of the beta-lactam ring that would otherwise inactivate the antibiotic[1].
While resistant to enzymatic degradation, nafcillin retains its potent bactericidal activity. Like other penicillin-class antibiotics, its primary target is the bacterial cell wall. Nafcillin covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation reactions that cross-link peptidoglycan chains[3]. This inhibition of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.
Interestingly, nafcillin is characterized as a reversible suicide inhibitor of Staphylococcus aureus PC1 beta-lactamase. It forms a covalent acyl-enzyme intermediate with the active-site serine residue (Ser-70)[4][5]. However, this complex is relatively stable, and the enzyme reactivates slowly, with a reported rate constant of 2.0 x 10-3 s-1[1][4][5]. This transient inactivation further contributes to its effectiveness in the presence of beta-lactamase-producing bacteria.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy of nafcillin.
Table 1: Minimum Inhibitory Concentration (MIC) of Nafcillin against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 107 | 256 | 512 |
Table 2: Nafcillin MIC for Specific Methicillin-Resistant S. aureus (MRSA) Strains
| Strain | Nafcillin MIC (µg/mL) | Reference |
| COLn | 400 | N/A |
| N315 | 50 | N/A |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nafcillin powder
-
Sterile 96-well microtiter plates
-
Staphylococcus aureus isolate
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Nafcillin Stock Solution: Prepare a stock solution of nafcillin at a concentration of at least 1000 µg/mL in an appropriate solvent.
-
Preparation of Nafcillin Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the nafcillin stock solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the S. aureus strain from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of nafcillin that completely inhibits visible growth of the organism.
Purification of Staphylococcal Beta-Lactamase
This protocol is a general guideline for the purification of beta-lactamase from S. aureus.
Materials:
-
Staphylococcus aureus strain known to produce beta-lactamase
-
Culture medium (e.g., Tryptic Soy Broth)
-
Inducer (e.g., a sub-inhibitory concentration of a beta-lactam antibiotic)
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Centrifuge
-
Chromatography system
-
Cation-exchange chromatography column (e.g., CM-Sepharose)
-
Affinity chromatography column (e.g., Phenyl-Boronic Acid Agarose)
-
Appropriate buffers for chromatography
Procedure:
-
Culture and Induction: Grow the S. aureus strain in a suitable broth medium. Induce beta-lactamase production by adding a sub-inhibitory concentration of an appropriate beta-lactam antibiotic during the logarithmic growth phase.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using a suitable method (e.g., sonication or enzymatic digestion with lysozyme).
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Cation-Exchange Chromatography: Load the clarified supernatant onto a cation-exchange column. Elute the bound proteins with a salt gradient. Collect fractions and assay for beta-lactamase activity.
-
Affinity Chromatography: Pool the active fractions and apply them to a phenyl-boronic acid agarose affinity column. Wash the column to remove non-specifically bound proteins. Elute the beta-lactamase using a competitive inhibitor or a change in pH.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.
Beta-Lactamase Enzyme Kinetics Assay
This protocol utilizes the chromogenic substrate nitrocefin to determine the kinetic parameters of beta-lactamase.
Materials:
-
Purified beta-lactamase
-
Nitrocefin solution
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
-
Nafcillin solution (for inhibition studies)
Procedure:
-
Preparation of Reagents: Prepare a stock solution of nitrocefin in DMSO and dilute it to the desired concentrations in the assay buffer. Prepare a solution of the purified beta-lactamase of known concentration.
-
Determination of Km and Vmax:
-
In a microplate or cuvette, add a fixed amount of the enzyme to varying concentrations of nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial velocity (V0) for each substrate concentration.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
-
-
Determination of Ki for Nafcillin (as an inhibitor):
-
Perform the kinetic assay as described above in the presence of various fixed concentrations of nafcillin.
-
Determine the apparent Km and Vmax values at each inhibitor concentration.
-
Analyze the data using appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Signaling Pathways and Experimental Workflows
Regulation of Beta-Lactamase Expression
In Staphylococcus aureus, the expression of the beta-lactamase gene (blaZ) is tightly regulated by the BlaI repressor and the BlaR1 sensor-transducer. In the absence of a beta-lactam antibiotic, BlaI binds to the operator region of the bla operon, preventing the transcription of blaZ. When a beta-lactam antibiotic is present, it is sensed by BlaR1, leading to a signaling cascade that results in the cleavage of BlaI and the subsequent derepression of blaZ transcription. While not definitively shown for nafcillin, it is plausible that its presence can induce this pathway. Furthermore, there is evidence of cross-talk between the bla and mecA regulatory systems, where the bla locus can influence the expression of PBP2a, the protein responsible for methicillin resistance.
Figure 1. Proposed signaling pathway for the induction of beta-lactamase expression by nafcillin.
Experimental Workflow for Assessing Beta-Lactamase Resistance
The following diagram outlines a comprehensive workflow for characterizing the resistance of a bacterial strain to nafcillin mediated by beta-lactamase.
Figure 2. Experimental workflow for investigating nafcillin resistance.
Molecular Interaction: Steric Hindrance in Action
The key to nafcillin's beta-lactamase resistance is the steric hindrance provided by its bulky 2-ethoxy-1-naphthyl side chain. This side chain effectively shields the beta-lactam ring from the nucleophilic attack by the active site serine of the beta-lactamase enzyme. The following diagram illustrates this concept.
Figure 3. Steric hindrance of nafcillin in the beta-lactamase active site.
Conclusion
Nafcillin's resistance to beta-lactamase is a classic example of rational drug design, where a structural modification provides a significant therapeutic advantage. The steric bulk of its 2-ethoxy-1-naphthyl side chain effectively prevents enzymatic inactivation, allowing the drug to reach its target, the penicillin-binding proteins, and exert its bactericidal effect. Understanding the multifaceted nature of this resistance, from the molecular interactions to the quantitative measures of efficacy and the underlying regulatory pathways, is crucial for the continued development of robust antibacterial agents in the face of evolving bacterial resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the enduring legacy of nafcillin and to inform the design of the next generation of beta-lactamase-stable antibiotics.
References
- 1. Identification of the site of covalent attachment of nafcillin, a reversible suicide inhibitor of beta-lactamase PMID: 1731755 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Bacterial resistance to beta-lactam antibiotics: crystal structure of beta-lactamase from Staphylococcus aureus PC1 at 2.5 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the site of covalent attachment of nafcillin, a reversible suicide inhibitor of beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nafcillin's Spectrum of Activity Against Gram-Positive Bacteria
Abstract
Nafcillin is a semisynthetic, narrow-spectrum, β-lactamase-resistant penicillin antibiotic primarily deployed against infections caused by penicillinase-producing staphylococci.[1][2] Its efficacy is rooted in the inhibition of bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics.[3][4] This document provides a comprehensive technical overview of nafcillin's spectrum of activity against clinically relevant Gram-positive bacteria, with a focus on quantitative susceptibility data, detailed experimental methodologies for its assessment, and the molecular pathways governing its mechanism of action and bacterial resistance.
Mechanism of Action
Nafcillin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3][5] The terminal step in the synthesis of peptidoglycan, a critical structural component of the cell wall, is the cross-linking of polypeptide chains, a reaction catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[3][6] Nafcillin, like other penicillin derivatives, forms a stable, covalent bond with the active site of these PBPs.[5] This irreversible inhibition blocks the transpeptidation process, compromising the integrity of the peptidoglycan structure. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4] A key characteristic of nafcillin is its structural resistance to hydrolysis by staphylococcal penicillinases (β-lactamases), enzymes that inactivate many other penicillins.[1][7]
Caption: Mechanism of action of Nafcillin.
In Vitro Spectrum of Activity
Nafcillin's primary utility is against methicillin-susceptible Staphylococcus aureus (MSSA) and other susceptible staphylococci.[1][8] Its activity against other Gram-positive genera is variable, with notable resistance observed in enterococci.[8][9] The following tables summarize the in vitro activity of nafcillin, presenting Minimum Inhibitory Concentration (MIC) data and susceptibility breakpoints as defined by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: Nafcillin Activity Against Staphylococcus aureus
| Organism / Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | CLSI Breakpoint (S≤) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | - | ≤ 2 | [7] |
| Methicillin-Resistant S. aureus (MRSA) | 107 | 256 | 512 | 4 to >1024 | ≤ 2 | [10][11] |
| Hetero-Vancomycin Intermediate S. aureus (hVISA) | 25 | 128 | 256 | 4 - 256 | ≤ 2 | [12] |
| Note: Data for MSSA is generally established; specific MIC₅₀/₉₀ values from recent large-scale surveillance are less commonly published as susceptibility is widespread. MRSA is resistant to all penicillinase-stable penicillins, including nafcillin.[13] |
Table 2: Nafcillin Activity Against Other Gram-Positive Bacteria
| Organism | No. of Isolates | % Inhibited at 6.25 µg/mL | % Inhibited at 12.5 µg/mL | CLSI Breakpoint (S≤) | Reference(s) |
| Enterococcus spp. | 30 | 66% | 83% | N/A | [9] |
| Coagulase-negative staphylococci | - | - | - | ≤ 0.25 | [7] |
| Note: Enterococci are generally considered clinically resistant to nafcillin.[8] More than 50% of coagulase-negative staphylococci are methicillin-resistant and therefore also resistant to nafcillin.[7] |
Mechanisms of Resistance
Bacterial resistance to nafcillin primarily arises from modifications of the drug's target site rather than enzymatic degradation, as nafcillin is stable against staphylococcal β-lactamases.[7][13]
-
Alteration of Penicillin-Binding Proteins (PBPs): The most significant mechanism of resistance is the acquisition and expression of the mecA gene.[6][13] This gene encodes for a novel penicillin-binding protein, PBP2a, which has a very low affinity for nafcillin and other β-lactam antibiotics.[7][13] Bacteria expressing PBP2a, such as MRSA, can continue to synthesize their cell wall even in the presence of clinically achievable concentrations of nafcillin, rendering the drug ineffective.[7]
-
Altered PBPs in Streptococci: In organisms like Streptococcus pneumoniae, reduced susceptibility to penicillins, including nafcillin, is due to alterations in the native PBPs.[7][13]
References
- 1. droracle.ai [droracle.ai]
- 2. Nafcillin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nafcillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Nafcillin Monograph for Professionals - Drugs.com [drugs.com]
- 9. Comparative In Vitro Activity of Nafcillin, Oxacillin, and Methicillin in Combination with Gentamicin and Tobramycin Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 13. Nafcillin: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Nafcillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Staphylococcus species to nafcillin. Due to its similar resistance profile and more reliable test performance, oxacillin is routinely used as a surrogate for testing nafcillin susceptibility. The methodologies described herein are based on the standards and guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring accuracy and reproducibility of results.
Data Presentation: Interpretive Criteria and Quality Control
Accurate determination of antimicrobial susceptibility is critical for clinical diagnostics and drug development. The following tables summarize the CLSI M100 guidelines for interpreting oxacillin (nafcillin) susceptibility results and the expected quality control ranges for the recommended reference strain.
Table 1: CLSI M100 Interpretive Criteria for Oxacillin (Nafcillin) against Staphylococcus spp.
| Organism | Method | Disk Content | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus | Broth Dilution (MIC in µg/mL) | - | ≤ 2 | - | ≥ 4 |
| Disk Diffusion (Zone Diameter in mm) | Oxacillin 1 µg | ≥ 13 | 11-12 | ≤ 10 | |
| Disk Diffusion (Zone Diameter in mm) | Cefoxitin 30 µg | ≥ 22 | - | ≤ 21 | |
| Coagulase-Negative Staphylococci | Broth Dilution (MIC in µg/mL) | - | ≤ 0.25 | - | ≥ 0.5 |
| Disk Diffusion (Zone Diameter in mm) | Oxacillin 1 µg | ≥ 18 | - | ≤ 17 | |
| Disk Diffusion (Zone Diameter in mm) | Cefoxitin 30 µg | ≥ 25 | - | ≤ 24 |
Note: Resistance to oxacillin predicts resistance to all other beta-lactam agents, including nafcillin. For S. aureus, the cefoxitin screen is a more reliable method for detecting mecA-mediated oxacillin resistance.
Table 2: CLSI M100 Quality Control Ranges for Oxacillin
| Quality Control Strain | Method | Antimicrobial Agent | Concentration/Disk Content | Acceptable QC Range |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | Oxacillin | - | 0.12 - 0.5 µg/mL |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | Oxacillin | 1 µg | 18 - 24 mm |
| Disk Diffusion | Cefoxitin | 30 µg | 23 - 29 mm |
Experimental Protocols
The following are detailed protocols for the three primary methods of in vitro susceptibility testing for nafcillin (via oxacillin) against Staphylococcus species.
Protocol 1: Broth Microdilution Method (CLSI M07)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Oxacillin powder, analytical grade
-
Staphylococcus isolate and S. aureus ATCC® 29213™
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Antimicrobial Stock Solution Preparation:
-
Prepare a stock solution of oxacillin at a concentration of 1280 µg/mL in a suitable solvent as per the manufacturer's instructions.
-
Further dilute the stock solution in CAMHB to create a working solution for the dilution series.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the Staphylococcus isolate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the oxacillin working solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
The final volume in each well should be 100 µL after inoculation.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized and diluted bacterial suspension.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours. For detecting oxacillin resistance, incubation for a full 24 hours is recommended.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
Workflow for Broth Microdilution
Caption: Workflow for determining MIC using the broth microdilution method.
Protocol 2: Disk Diffusion Method (Kirby-Bauer, CLSI M02)
This method assesses susceptibility by measuring the diameter of the zone of growth inhibition around a paper disk impregnated with an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Oxacillin (1 µg) and Cefoxitin (30 µg) antimicrobial disks
-
Staphylococcus isolate and S. aureus ATCC® 25923™
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the Broth Microdilution protocol (steps 2a-2c).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, aseptically place the oxacillin and cefoxitin disks on the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours. For oxacillin with S. aureus, incubate for a full 24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper on the underside of the plate.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in Table 1.
-
Workflow for Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Protocol 3: E-test® (Gradient Diffusion Method)
The E-test® utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip to determine the MIC.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Oxacillin E-test® strips
-
Staphylococcus isolate and appropriate ATCC® quality control strain
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare the inoculum and inoculate the MHA plate as described in the Disk Diffusion protocol (steps 1 and 2).
-
-
Application of E-test® Strip:
-
Using sterile forceps, carefully place the oxacillin E-test® strip onto the inoculated agar surface with the MIC scale facing upwards.
-
Ensure the entire length of the strip is in contact with the agar. Do not move the strip once it has been applied.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For oxacillin resistance detection, 24 hours of incubation is recommended.
-
-
Result Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
If the intersection falls between two markings, round up to the next highest value.
-
Interpret the MIC value according to the criteria in Table 1.
-
Workflow for E-test®
Caption: Workflow for MIC determination using the E-test® gradient diffusion method.
Application Notes and Protocols for the Use of Nafcillin in Animal Models of Staphylococcus aureus Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing nafcillin in various preclinical animal models of Staphylococcus aureus infection. The following sections detail established experimental protocols, quantitative efficacy data, and key pharmacokinetic considerations to aid in the design and interpretation of studies evaluating anti-staphylococcal therapies.
Data Presentation: Quantitative Efficacy of Nafcillin
The efficacy of nafcillin has been evaluated in several well-established animal models of S. aureus infection. The data below summarizes key findings regarding dosage, route of administration, and therapeutic outcomes.
| Animal Model | S. aureus Strain | Nafcillin Dosage Regimen | Route of Administration | Key Efficacy Outcomes | Reference(s) |
| Murine Subcutaneous Infection | MRSA (Sanger 252) | 100 mg/kg | Subcutaneous | - Significantly smaller lesion sizes at days 2, 3, 4, and 7 compared to control. - Modest but statistically significant reduction in lesional MRSA burden (CFU/g tissue) at day 4. | [1][2] |
| Rabbit Osteomyelitis | MSSA | 40 mg/kg every 6 hours for 28 days | Subcutaneous | - 60% of nafcillin-treated rabbits had sterile bone marrow cultures post-treatment, compared to 5% of untreated controls. | [3] |
| Rabbit Osteomyelitis | MSSA | 30 mg/kg (single dose) | Subcutaneous | - Significantly lower percentage of infected tibias (10%) compared to untreated controls (93%). | [4] |
| Rat Endocarditis | MSSA (TX0117) | Simulating human dosing | Intravenous | - Achieved a mean log10 reduction of 5.3 CFU/g of vegetation compared to untreated controls. | [5][6] |
| Murine Sepsis | S. aureus | Not specified | Subcutaneous | - Delayed nafcillin treatment in combination with other agents significantly prolonged life and reduced fatality rates compared to nafcillin-saline treatment. | [7] |
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of nafcillin in different animal species is crucial for designing effective dosing regimens and for the appropriate interpretation of efficacy studies. While comprehensive comparative pharmacokinetic data across all common laboratory animal models is limited, some key parameters have been reported.
| Animal Species | Key Pharmacokinetic Parameters | Reference(s) |
| Rabbit | Following a 30 mg/kg subcutaneous dose, serum concentrations were maintained at bactericidal levels with a four-times-daily dosage regimen. Bone concentrations were comparable to those achieved with levofloxacin. | [4] |
| Human (for reference) | Serum half-life is approximately 0.76 hours in children. | [8] |
Note: The lack of direct comparative pharmacokinetic studies of nafcillin in mice, rats, and rabbits necessitates careful consideration when extrapolating dosage regimens and efficacy data between these species.
Experimental Protocols
Detailed methodologies for establishing and evaluating S. aureus infections in various animal models are presented below. These protocols provide a foundation for standardized and reproducible experiments.
Murine Subcutaneous Infection Model
This model is suitable for studying skin and soft tissue infections (SSTIs) and evaluating the efficacy of antimicrobial agents in reducing local bacterial burden and lesion development.[1][9][10][11]
Materials:
-
Staphylococcus aureus strain of interest (e.g., MRSA Sanger 252)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Female CD-1 mice (or other appropriate strain)
-
Electric clippers
-
Tuberculin syringes with 27-gauge needles
-
Calipers for lesion measurement
-
Surgical tools for tissue harvesting
-
Homogenizer
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Inoculum Preparation:
-
Culture S. aureus in TSB overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU in 100 µL for MRSA Sanger 252).[2] Verify the concentration by serial dilution and plating on TSA.
-
-
Infection Procedure:
-
Nafcillin Administration:
-
Prepare nafcillin solution in sterile PBS or saline.
-
For a 100 mg/kg dose, administer the appropriate volume subcutaneously at predefined time points. For example, a regimen could involve dosing at 8, 4, and 0.5 hours before bacterial injection, 4 hours after injection, and then every 12 hours for the duration of the experiment.[2]
-
-
Efficacy Evaluation:
-
Lesion Size: Measure the length and width of the skin lesions daily using calipers. Calculate the area (mm²).
-
Bacterial Burden (CFU Quantification):
-
At the end of the experiment (e.g., day 4), euthanize the mice.
-
Aseptically excise the skin lesions.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU per gram of tissue.
-
-
Rabbit Osteomyelitis Model
This model is used to study bone infections and evaluate the ability of antibiotics to penetrate bone tissue and eradicate deep-seated infections.[13][14][15][16][17]
Materials:
-
Staphylococcus aureus strain of interest
-
New Zealand White rabbits
-
Anesthetic agents
-
Surgical instruments for bone exposure and drilling
-
Sodium morrhuate (sclerosing agent)
-
Sterile saline
-
Syringes and needles
-
Bone rongeurs and other tools for bone sample collection
-
Equipment for bone homogenization and bacterial culture
Protocol:
-
Inoculum Preparation: Prepare the S. aureus inoculum as described for the murine subcutaneous model, adjusting the final concentration as required for the specific protocol.
-
Surgical Procedure and Infection:
-
Anesthetize the rabbit.
-
Surgically expose the tibia or femur.
-
Drill a hole into the medullary cavity of the bone.
-
Inject a sclerosing agent such as sodium morrhuate to induce a localized bone necrosis, which facilitates the establishment of infection.
-
Inject the S. aureus suspension directly into the medullary cavity.
-
Close the wound in layers.
-
-
Nafcillin Administration:
-
Administer nafcillin subcutaneously at the desired dosage and frequency (e.g., 40 mg/kg every 6 hours).[3]
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically collect bone marrow and bone samples from the infected site.
-
Homogenize the bone samples.
-
Perform quantitative cultures of the bone marrow and homogenized bone to determine the presence and quantity of S. aureus.
-
Rat Endocarditis Model
This model mimics infective endocarditis and is valuable for assessing the efficacy of antibiotics in sterilizing cardiac vegetations.[5][6][18][19][20][21][22]
Materials:
-
Staphylococcus aureus strain of interest
-
Sprague-Dawley or Wistar rats
-
Anesthetic agents
-
Polyethylene catheter
-
Surgical instruments for catheter insertion into the carotid artery
-
Syringes and needles
Protocol:
-
Catheter Placement:
-
Anesthetize the rat.
-
Surgically expose the right carotid artery.
-
Insert a sterile polyethylene catheter through the carotid artery and advance it into the left ventricle of the heart to induce minor trauma to the aortic valve, which serves as a nidus for infection.
-
Secure the catheter in place and close the incision.
-
-
Infection:
-
24 to 48 hours after catheter placement, inject the S. aureus suspension intravenously via the tail vein.
-
-
Nafcillin Administration:
-
Administer nafcillin intravenously at a dosage regimen that simulates human therapeutic exposures.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the rats.
-
Aseptically remove the heart and excise the cardiac vegetations from the aortic valve.
-
Weigh the vegetations and homogenize them in a known volume of sterile saline.
-
Perform quantitative cultures of the homogenate to determine the bacterial load (CFU per gram of vegetation).
-
Visualizations
Experimental Workflow for Murine Subcutaneous Infection Model
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafcillin Enhances Innate Immune-Mediated Killing of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of A-56619, A-56620, and nafcillin in the treatment of experimental Staphylococcus aureus osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a Methicillin-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemically assisted antibiotic treatment of lethal murine Staphylococcus aureus septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical and pharmacokinetic evaluation of nafcillin in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse model of cutaneous S. aureus infection [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. morthoj.org [morthoj.org]
- 15. Innovations in osteomyelitis research: A review of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a rabbit model for osteomyelitis by high field, high resolution imaging using the chemical-shift-specific-slice-selection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. 2.2.4. Rat Endocarditis Model [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. Experimental Endocarditis Model of Methicillin Resistant Staphylococcus aureus (MRSA) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Isolating Crucial Steps in Induction of Infective Endocarditis With Preclinical Modeling of Host Pathogen Interaction [frontiersin.org]
- 22. dergipark.org.tr [dergipark.org.tr]
Preparation of Nafcillin Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Nafcillin stock solutions for various in vitro and in vivo laboratory applications. Nafcillin is a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic primarily effective against gram-positive bacteria, particularly susceptible strains of Staphylococcus.
Mechanism of Action
Nafcillin, like other β-lactam antibiotics, inhibits the biosynthesis of the bacterial cell wall.[1][2][3] It specifically targets and forms covalent bonds with penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][2][3][4] This inhibition of PBP transpeptidase and carboxypeptidase functions prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of Nafcillin stock solutions.
Table 1: Solubility of Nafcillin Sodium Salt Hydrate [5]
| Solvent | Solubility (approx. mg/mL) |
| Dimethylformamide (DMF) | 15 |
| Dimethyl Sulfoxide (DMSO) | 10[5] |
| Ethanol | 1 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 |
Data presented here is for Nafcillin sodium salt hydrate. Solubility may vary slightly between different forms and batches.
Table 2: Stability of Nafcillin Solutions
| Concentration | Solvent/Diluent | Storage Temperature | Stability |
| 250 mg/mL | Sterile Water, 0.9% NaCl | Room Temperature | 3 days[6] |
| 250 mg/mL | Sterile Water, 0.9% NaCl | Refrigerated (2-8°C) | 7 days[6] |
| 250 mg/mL | Sterile Water | Frozen (-20°C) | Up to 3 months[7] |
| 10-200 mg/mL | Not specified | Room Temperature | 24 hours[6] |
| 10-200 mg/mL | Not specified | Refrigerated | 7 days[6] |
| 1 g/100mL | 0.9% NaCl | 23°C | 10% loss after 5 days[8] |
| 1 g/100mL | 0.9% NaCl | 4°C | Microprecipitate after 14-21 days[8] |
| 2.5 mg/mL | 5% Dextrose in Water (D5W) | Cold Temperature | 97.30% of initial concentration after 6 weeks[9] |
| 2.5 mg/mL | Normal Saline (NS) | Cold Temperature | 92.66% of initial concentration after 6 weeks[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Nafcillin Stock Solution in DMSO
This protocol is suitable for most in vitro cell culture experiments where the final concentration of DMSO can be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
Nafcillin sodium salt hydrate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile, cryogenic vials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of Nafcillin sodium salt hydrate. For a 10 mg/mL stock solution, you will need 10 mg of Nafcillin for every 1 mL of DMSO.
-
Dissolution: Transfer the weighed Nafcillin to a sterile conical tube. Add the calculated volume of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use cryogenic vials. Store the aliquots at -20°C or -80°C for long-term storage.[10] For short-term use (up to one week), aliquots can be stored at 4°C.[11] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL Nafcillin Aqueous Stock Solution
This protocol is recommended for applications where organic solvents are not desirable. Note that aqueous solutions of Nafcillin are less stable and should be prepared fresh.[5]
Materials:
-
Nafcillin sodium salt hydrate (crystalline solid)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile storage tubes
-
PPE
Procedure:
-
Weighing: Accurately weigh the required amount of Nafcillin sodium salt hydrate in a sterile weighing boat.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile water or PBS to achieve a final concentration of 1 mg/mL.
-
Mixing: Vortex the solution until the Nafcillin is completely dissolved.
-
Sterile Filtration: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use and Storage: It is highly recommended to use the aqueous solution immediately after preparation. We do not recommend storing the aqueous solution for more than one day.[5] If short-term storage is necessary, keep it at 4°C and use within 24 hours.
Visualizations
Nafcillin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Nafcillin inhibits bacterial cell wall synthesis.
Experimental Workflow: Preparation of Nafcillin Stock Solution
Caption: Workflow for preparing Nafcillin stock solution.
References
- 1. Nafcillin - Wikipedia [en.wikipedia.org]
- 2. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. drugs.com [drugs.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Nafcillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device [scirp.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Nafcillin | TargetMol [targetmol.com]
Application Notes and Protocols: Nafcillin Dosage Calculations for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining appropriate nafcillin dosages in cell culture experiments. Nafcillin is a narrow-spectrum β-lactam antibiotic effective against penicillinase-producing Staphylococcus species. In cell culture, it is crucial to use concentrations that effectively inhibit or kill bacteria without exerting significant cytotoxic effects on mammalian cells. This document outlines the methodologies to establish optimal nafcillin concentrations for various experimental needs.
Mechanism of Action
Nafcillin is a penicillinase-resistant penicillin that inhibits bacterial cell wall synthesis.[1][2] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in bacterial cell walls.[1][2] This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Its resistance to penicillinase, an enzyme produced by some bacteria to inactivate β-lactam antibiotics, makes it particularly useful against resistant staphylococcal infections.
Preparing Nafcillin Stock Solutions for Cell Culture
Proper preparation of a sterile, concentrated stock solution is the first step in utilizing nafcillin for cell culture experiments.
Materials:
-
Nafcillin sodium salt (powder form)
-
Sterile, nuclease-free water, phosphate-buffered saline (PBS), or cell culture medium for dissolution
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Protocol:
-
Reconstitution: Aseptically weigh the desired amount of nafcillin sodium powder in a sterile conical tube. Reconstitute the powder in a sterile solvent (e.g., nuclease-free water or PBS) to create a concentrated stock solution. A common stock concentration is 10 mg/mL.
-
Sterilization: Filter-sterilize the reconstituted nafcillin solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles, which can degrade the antibiotic's activity. For short-term use (up to one week), aliquots can be stored at 4°C.
Determining Nafcillin's Antibacterial Efficacy in Cell Culture (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Determining the MIC of nafcillin against the specific bacterial strain used in your experiments is essential.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium (e.g., Staphylococcus aureus) into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Nafcillin: In a 96-well microplate, perform a two-fold serial dilution of the nafcillin stock solution in the appropriate cell culture medium to achieve a range of concentrations. Be sure to include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted nafcillin and the positive control well.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of nafcillin at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Assessing Nafcillin Cytotoxicity in Mammalian Cells
Before using nafcillin in co-culture experiments, it is imperative to determine its cytotoxic effect on the mammalian cell line of interest. This ensures that observed effects are due to the antibiotic's impact on the bacteria and not a confounding toxic effect on the host cells. A common method for this is the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the mammalian cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Nafcillin Treatment: Prepare a range of nafcillin concentrations in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different nafcillin concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve nafcillin, if any) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each nafcillin concentration relative to the untreated control. Plot the cell viability against the nafcillin concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Quantitative Data Summary
The following tables summarize typical concentration ranges for nafcillin in different applications. Note: These are starting points, and optimal concentrations should be empirically determined for each specific cell line and bacterial strain.
| Table 1: Recommended Nafcillin Concentration Ranges for Antibacterial Activity | |
| Application | Concentration Range (µg/mL) |
| Minimum Inhibitory Concentration (MIC) against S. aureus | 0.25 - 2.0 |
| Sub-inhibitory concentrations for biofilm studies | 1/256 to 1/2 of MIC |
| Sensitization of MRSA to innate immunity | 2.0 - 20.0 |
| Table 2: General Cytotoxicity Profile of Nafcillin on Mammalian Cells | |
| Parameter | Concentration Range (µg/mL) |
| Expected Non-Cytotoxic Range (for most cell lines) | < 100 |
| Concentration for Initial Cytotoxicity Screening | 1 - 1000 |
Experimental Workflow and Signaling Pathways
Experimental Workflow for Determining Optimal Nafcillin Dosage
The following diagram illustrates a logical workflow for establishing the appropriate nafcillin concentration for a co-culture experiment.
Caption: Workflow for optimizing nafcillin dosage in cell culture.
Nafcillin's Primary Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Nafcillin's mechanism of action is primarily extracellular for mammalian cells, as it targets a structure not present in eukaryotes. Therefore, it is not known to directly and specifically modulate intracellular signaling pathways such as NF-κB or MAPK in mammalian cells. Its effect on mammalian cells in a co-culture system is indirect, by eliminating or reducing the bacterial load and the associated inflammatory stimuli. The diagram below illustrates its targeted action on bacteria.
Caption: Nafcillin's inhibition of bacterial cell wall synthesis.
Conclusion
Determining the optimal dosage of nafcillin for cell culture experiments requires a systematic approach that considers both its antibacterial efficacy and its potential cytotoxicity to mammalian cells. By following the protocols outlined in these application notes, researchers can confidently select nafcillin concentrations that will yield reliable and reproducible results in their specific experimental systems. It is crucial to perform these validation steps for each new cell line or bacterial strain to ensure the integrity of the experimental data.
References
Application Notes and Protocols for Assessing Nafcillin Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of nafcillin in combination with other antibiotics. The methodologies described are essential for preclinical studies and can guide the development of novel combination therapies to combat bacterial infections, particularly those caused by resistant organisms.
Introduction
Nafcillin, a penicillinase-resistant penicillin, is a cornerstone in the treatment of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). However, the increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. The synergistic combination of nafcillin with other antimicrobial agents, such as vancomycin, daptomycin, or ceftaroline, has shown promise in in vitro studies.[1][2] This document outlines standardized protocols for evaluating such synergistic interactions.
The primary mechanism of action for nafcillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for the final transpeptidation process.[3] Synergy can occur when a second antibiotic complements this action, for instance, by disrupting the cell membrane or inhibiting protein synthesis, leading to enhanced bactericidal activity.
Data Presentation: Quantitative Assessment of Synergy
The following tables summarize quantitative data from studies assessing nafcillin synergy.
Table 1: Synergy of Nafcillin and Vancomycin against S. aureus Strains [4][5][6]
| Strain Type | Number of Strains | Percentage Showing Synergy (Time-Kill Assay) |
| hVISA | 25 | 92% |
| MRSA | 2 | 100% |
| MSSA | 2 | 100% |
Table 2: Time to Bactericidal Activity for Nafcillin and Vancomycin Combination [4]
| Strain Type | Combination (Nafcillin + Vancomycin) | Nafcillin Alone | Vancomycin Alone |
| MRSA | 6.3 ± 0.5 hours | Not bactericidal | Not bactericidal |
| MSSA | 10.2 ± 2.2 hours | 14.3 ± 0.8 hours | Not bactericidal |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Checkerboard Microdilution Assay
The checkerboard assay is a common method to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[7][8][9][10]
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), prepared at double strength (2x)[7][11]
-
Nafcillin and the second antibiotic of interest
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[8][10][12]
b. Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of nafcillin and the second antibiotic in 2x CAMHB at a concentration that is four times the highest concentration to be tested.[7]
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.[8][10]
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of nafcillin.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.[9]
-
The resulting plate will have a gradient of concentrations for both antibiotics, with wells containing single agents and combinations.[9][10] Column 11 can serve as a control for the second antibiotic alone, and row H for nafcillin alone. Column 12 can be the growth control without any antibiotic.[9]
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.[8][10]
-
Incubation: Incubate the plate at 35°C for 16-20 hours.[8]
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.[10]
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:[8][9][10][13] FIC Index = FIC of Nafcillin + FIC of Second Antibiotic
-
FIC of Nafcillin = (MIC of Nafcillin in combination) / (MIC of Nafcillin alone)
-
FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
-
-
Interpretation of FIC Index: [8][9][10][13]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[4][14]
a. Materials:
-
Culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
Nafcillin and the second antibiotic of interest
-
Standardized bacterial inoculum
-
Shaking incubator (37°C)[14]
-
Tryptic Soy Agar (TSA) plates[4]
-
Sterile saline (0.9% NaCl) for dilutions[4]
b. Protocol:
-
Preparation: Prepare tubes with MHB containing the antibiotics alone and in combination at desired concentrations (e.g., 0.5x MIC).[4][6] Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.[4][6]
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking.[14] At specified time points (e.g., 0, 4, 8, and 24 hours), withdraw aliquots from each tube.[4][6]
-
Quantification: Perform serial tenfold dilutions of the collected samples in sterile saline and plate them onto TSA plates.[4][6]
-
Colony Counting: Incubate the plates for 18-24 hours at 37°C and then count the number of colonies (CFU/mL).
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[4]
-
Antagonism is defined as a ≥ 1-log10 increase in CFU/mL at 24 hours by the combination compared to the least active single agent.[4]
-
Indifference is any effect that is not synergistic or antagonistic.[4]
-
E-test Synergy Assay
The E-test (epsilometer test) is a technically simpler method for assessing synergy on an agar plate.[14][15][16]
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Nafcillin and second antibiotic E-test strips
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile swabs
b. Protocol:
-
Inoculation: Swab the entire surface of an MHA plate with the standardized bacterial suspension to create a uniform lawn.
-
E-test Strip Application:
-
Place the E-test strip for nafcillin onto the agar surface.
-
Place the E-test strip for the second antibiotic at a 90° angle to the first strip, ensuring the scales intersect at the respective MIC values of each drug alone.[14]
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Data Analysis:
-
After incubation, an elliptical zone of inhibition will form around the strips.
-
Read the MIC value for each antibiotic at the point where the inhibition ellipse intersects the strip.
-
Calculate the FIC Index as described in the checkerboard assay protocol. The interpretation of the FIC index is the same.[13][15]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Nafcillin action and potential for synergy.
Caption: Workflow for the checkerboard microdilution assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Nafcillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy between vancomycin and nafcillin against Staphylococcus aureus in an in vitro pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Nafcillin in Experimental Endocarditis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nafcillin in preclinical experimental endocarditis models. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of similar studies.
Introduction
Nafcillin, a penicillinase-resistant penicillin, is a critical agent in the treatment of serious Staphylococcus aureus infections, including infective endocarditis. Experimental animal models of endocarditis are indispensable for evaluating the in vivo efficacy of antimicrobial agents like nafcillin, understanding disease pathogenesis, and exploring novel therapeutic strategies. The most commonly utilized models are the rabbit and rat models of aortic valve endocarditis. These models effectively mimic human disease by inducing sterile vegetations on damaged heart valves, which are subsequently infected with bacteria.
Experimental Models of Endocarditis
The induction of experimental endocarditis typically involves two key steps: inducing sterile thrombotic vegetations on a cardiac valve and subsequent bacterial challenge.
2.1. Rabbit Model of Aortic Valve Endocarditis
The rabbit model is a well-established and frequently used model for studying infective endocarditis.
Protocol for Induction of Aortic Valve Endocarditis in Rabbits:
-
Animal Preparation: Use New Zealand White rabbits (2-3 kg). Anesthetize the animals using an appropriate anesthetic regimen (e.g., ketamine and xylazine).
-
Catheterization:
-
Surgically expose the right carotid artery.
-
Insert a polyethylene catheter (e.g., PE90) into the artery and advance it into the left ventricle. The placement is often confirmed by monitoring pressure tracings.
-
The presence of the catheter across the aortic valve causes endothelial damage, leading to the formation of sterile thrombotic vegetations over 24-48 hours.
-
Secure the catheter in place and suture the incision.
-
-
Bacterial Challenge:
-
Prepare a standardized inoculum of the desired Staphylococcus aureus strain (typically 10⁵ to 10⁸ CFU) in sterile saline.
-
24-48 hours after catheterization, administer the bacterial inoculum intravenously (IV) via the marginal ear vein.
-
-
Confirmation of Infection:
-
Blood cultures can be drawn at various time points to confirm bacteremia.
-
A subset of animals can be euthanized to confirm the presence of infected vegetations on the aortic valve.
-
2.2. Rat Model of Aortic Valve Endocarditis
The rat model offers a smaller animal alternative to the rabbit model and is also widely used.
Protocol for Induction of Aortic Valve Endocarditis in Rats:
-
Animal Preparation: Use Sprague-Dawley or Wistar rats (300-400 g). Anesthetize the animals.
-
Catheterization:
-
Similar to the rabbit model, insert a polyethylene catheter through the right carotid artery and advance it into the left ventricle to induce trauma to the aortic valve.[1]
-
-
Bacterial Challenge:
-
After allowing time for vegetation formation (typically 24 hours), introduce the bacterial inoculum (e.g., S. aureus) intravenously via the tail vein.[1]
-
-
Confirmation of Infection:
-
Monitor animals for clinical signs of infection.
-
Perform bacteriological analysis of blood and vegetations at the end of the experiment.[1]
-
Nafcillin Treatment Protocols
Treatment protocols with nafcillin in experimental endocarditis models aim to simulate human therapeutic regimens, although dosage adjustments are often necessary due to pharmacokinetic differences between species.
3.1. Dosage and Administration
-
Rabbit Models: A commonly cited dosage for nafcillin in rabbit models is 40 mg/kg administered every 6 hours.[2][3] This regimen has been shown to be effective in significantly reducing bacterial counts in aortic valve vegetations.[2][3]
-
Rat Models: Dosages in rat models can vary, but are designed to achieve therapeutic concentrations comparable to those in humans.
3.2. Combination Therapy
The synergistic effect of nafcillin and gentamicin has been investigated.[4] In a rabbit model of S. aureus endocarditis, the combination of nafcillin and gentamicin was found to eradicate bacteria from cardiac vegetations more rapidly than nafcillin alone.[4] Gentamicin by itself was ineffective.[4]
Efficacy Evaluation
The primary endpoint for assessing the efficacy of nafcillin in these models is the quantitative culture of bacteria from the cardiac vegetations.
Protocol for Efficacy Assessment:
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Aseptically remove the heart and excise the aortic valve vegetations.
-
Bacteriological Analysis:
-
Weigh the vegetations.
-
Homogenize the vegetations in a known volume of sterile saline or broth.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media (e.g., Tryptic Soy Agar).
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Express the results as log10 CFU per gram of vegetation.
-
-
Statistical Analysis: Compare the bacterial loads in the nafcillin-treated groups to untreated control groups and groups receiving other antibiotics using appropriate statistical tests.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of nafcillin in experimental endocarditis models.
Table 1: Efficacy of Nafcillin in a Rabbit Model of S. aureus Endocarditis
| Treatment Group (40 mg/kg every 6h) | Mean Bacterial Count (log10 CFU/g of vegetation) | Reference |
| Nafcillin | Significantly lower than control | [2][3] |
| Methicillin | Significantly lower than control | [2][3] |
| Cephalothin | Significantly lower than control | [2][3] |
| Control (untreated) | High bacterial load | [2][3] |
Nafcillin and methicillin reduced the number of S. aureus at a significantly faster rate than did cephalothin.[2][3]
Table 2: Comparative Efficacy of Nafcillin, Daptomycin, and Cefazolin in a Rat Model of MSSA Endocarditis (with cefazolin inoculum effect)
| Treatment Group | Mean Reduction in Bacterial Count (log10 CFU/g of vegetation) compared to untreated rats | P-value vs Cefazolin | Reference |
| Daptomycin | 7.1 | < 0.0001 | [5][6] |
| Nafcillin | 5.3 | 0.005 | [5][6] |
| Cefazolin | 1.8 | - | [5][6] |
In this model, daptomycin and nafcillin were both significantly more effective than cefazolin in reducing the bacterial load in vegetations.[5][6]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. Rat model of experimental endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of nafcillin, methicillin, and cephalothin in experimental Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Nafcillin, Methicillin, and Cephalothin in Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafcillin-gentamicin synergism in experimental staphylococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a Methicillin-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Nafcillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafcillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by gram-positive bacteria, particularly staphylococci that are resistant to other penicillins. Accurate and reliable analytical methods are crucial for the quantification of Nafcillin in pharmaceutical formulations and biological matrices to ensure its safety, efficacy, and quality. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of Nafcillin due to its high resolution, sensitivity, and specificity.
These application notes provide detailed protocols for the analysis of Nafcillin using various HPLC methods, including the United States Pharmacopeia (USP) standard method, a rapid method for analysis in serum, and a method for identifying and quantifying degradation impurities.
Chromatographic Methods and Parameters
Several HPLC methods have been established for the analysis of Nafcillin. The selection of the method depends on the sample matrix and the analytical objective (e.g., routine quality control, pharmacokinetic studies, or stability testing). The following tables summarize the key parameters for three distinct HPLC methods.
Table 1: HPLC Chromatographic Conditions for Nafcillin Analysis
| Parameter | USP Method for Nafcillin Sodium[1][2] | Rapid Analysis in Serum[3] | Analysis of Degradation Impurities[4][5] |
| Column | L1 packing (C18), 3.9 mm x 30 cm | Ultrasphere ODS (C18) reversed-phase | YMC ODS-AQ, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | 0.05 M Sodium acetate and Acetonitrile (70:30) | 0.02 M Ammonium acetate and Acetonitrile (75:25) | Gradient elution with Mobile Phase A and B |
| A: 10 mM Potassium dihydrogen orthophosphate, pH 3.5 | |||
| B: Acetonitrile | |||
| Flow Rate | Approximately 1 mL/min | Not Specified | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 224 nm | UV at 225 nm |
| Injection Volume | Approximately 20 µL | Not Specified | 10 µL |
| Column Temperature | Not Specified | Not Specified | 30°C |
Table 2: Method Performance Data for Nafcillin Analysis in Serum
| Parameter | Value |
| Retention Time (Nafcillin) | 6.6 min[3] |
| Retention Time (Internal Standard) | 4.8 min[3] |
| Absolute Recovery | 95-98%[3] |
| Intraday Coefficient of Variation (CV) | 3.5% at 1.0 and 60 µg/mL[3] |
| Interday Coefficient of Variation (CV) | 7.1% at 1.0 µg/mL, 3.1% at 60.0 µg/mL[3] |
Experimental Protocols
Protocol 1: USP Method for Assay of Nafcillin Sodium
This protocol is based on the USP monograph for Nafcillin Sodium and is suitable for the quantification of Nafcillin in bulk drug substance.[1][2]
1. Materials:
-
Nafcillin Sodium Reference Standard (USP RS)
-
Nafcillin Sodium sample
-
Sodium acetate
-
Glacial acetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium citrate
-
Hydrochloric acid
2. Preparation of Solutions:
-
Acetic Acid Solution: Prepare a 1 in 20 solution of glacial acetic acid in water.
-
0.05 M Sodium Acetate: Dissolve 6.8 g of sodium acetate in 800 mL of water. Adjust the pH to 7.5 with the Acetic Acid Solution, then dilute to 1000 mL with water.
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M Sodium Acetate and acetonitrile (70:30).
-
Diluent: Dissolve 6.9 g of sodium citrate in 800 mL of water, adjust the pH to 7.0 with 1 N hydrochloric acid, and dilute to 1000 mL with water.
-
Standard Preparation: Accurately weigh a quantity of USP Nafcillin Sodium RS and dissolve it in the Diluent to obtain a solution with a known concentration of about 400 µg/mL of nafcillin.
-
Assay Preparation: Accurately weigh about 88 mg of Nafcillin Sodium, transfer to a 200-mL volumetric flask, dissolve in and dilute to volume with the Diluent, and mix.
3. Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 1 (USP Method).
-
Separately inject equal volumes (about 20 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses for Nafcillin.
-
Calculate the quantity of nafcillin in the sample.
Protocol 2: Rapid Analysis of Nafcillin in Serum
This protocol is designed for the rapid quantification of Nafcillin in serum samples, making it suitable for pharmacokinetic studies.[3]
1. Materials:
-
Nafcillin
-
Internal Standard (IS): 5-(p-hydroxyphenyl)-5-phenylhydantoin
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Serum samples
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.02 M ammonium acetate and acetonitrile (75:25 vol/vol).
-
Sample Preparation: Perform a one-step protein precipitation of the serum samples. (Specific details of the precipitation agent were not provided in the abstract but typically involves adding a solvent like acetonitrile or perchloric acid).
3. Chromatographic Procedure:
-
Configure the HPLC system based on the parameters outlined in Table 1 (Rapid Analysis in Serum).
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and measure the peak areas for Nafcillin and the internal standard.
-
The retention times for the internal standard and nafcillin are expected to be approximately 4.8 and 6.6 minutes, respectively.[3]
Protocol 3: Analysis of Nafcillin and its Degradation Impurities
This gradient HPLC method is suitable for the separation and quantification of Nafcillin from its potential degradation products, which is essential for stability studies.[4][5]
1. Materials:
-
Nafcillin Sodium sample
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1 liter of water (10 mM). Adjust the pH to 3.5 with dilute orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water.
-
Sample Solution: Accurately weigh and transfer about 50 mg of the Nafcillin Sodium sample into a 50-mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter.
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the specified initial gradient conditions (refer to the original publication for the detailed gradient program). The general parameters are listed in Table 1 (Analysis of Degradation Impurities).
-
Inject 10 µL of the Sample Solution.
-
Run the gradient elution and record the chromatogram for 50 minutes.
-
Identify and quantify the degradation impurities based on their retention times relative to the Nafcillin peak.
Visualizations
The following diagrams illustrate the general workflow of an HPLC analysis and the logical relationships in method validation.
Caption: General workflow for HPLC analysis of Nafcillin.
Caption: Key parameters for HPLC method validation.
References
- 1. uspbpep.com [uspbpep.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. A rapid analysis of nafcillin using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nafcillin for Injection in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, handling, and use of Nafcillin for injection in a research laboratory setting. The information is intended to ensure the integrity of experimental results and the safety of laboratory personnel.
Physicochemical Properties and Storage
Nafcillin for injection is a semisynthetic, penicillinase-resistant penicillin. It is supplied as a sterile, white to yellowish-white crystalline powder that is soluble in water.[1][2] The pH of the reconstituted solution typically ranges from 6.0 to 8.5.[1][3]
Storage of Unreconstituted Vials: Unreconstituted vials of Nafcillin for injection should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[4]
Reconstitution of Nafcillin for Injection
Proper reconstitution is critical for achieving the desired concentration and ensuring the stability of the Nafcillin solution. The following table summarizes the reconstitution process for preparing a common stock concentration.
| Vial Size (Nafcillin) | Volume of Diluent to Add | Resulting Concentration | Final Volume |
| 1 g | 3.4 mL | 250 mg/mL | 4.0 mL |
| 2 g | 6.6 mL | 250 mg/mL | 8.0 mL |
Table 1: Reconstitution of Nafcillin for Injection. [3][5]
Recommended Diluents for Reconstitution:
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
Bacteriostatic Water for Injection, USP (with benzyl alcohol or parabens)[3]
Stability of Reconstituted Nafcillin Solutions
The stability of reconstituted Nafcillin solutions is dependent on the storage conditions and concentration.
| Concentration | Storage Condition | Stability Period |
| 10-200 mg/mL | Room Temperature (20-25°C) | 24 hours |
| 10-200 mg/mL | Refrigerated (2-8°C) | 7 days |
| 10-200 mg/mL | Frozen (≤ -20°C) | 90 days |
| 250 mg/mL | Room Temperature (20-25°C) | 3 days |
| 250 mg/mL | Refrigerated (2-8°C) | 7 days |
| 250 mg/mL | Frozen (≤ -20°C) | 90 days |
Table 2: Stability of Reconstituted Nafcillin Solutions. [6]
A study on Nafcillin sodium at a concentration of 10 mg/mL in 0.9% sodium chloride injection stored in polypropylene syringes showed a potency loss of less than 2% after 7 days at 25°C and after 44 days at 5°C.[7]
Experimental Protocols
Protocol 1: Preparation of Nafcillin Stock Solution (100 mg/mL)
This protocol details the preparation of a 100 mg/mL Nafcillin stock solution, which can be used for further dilutions in various in vitro and in vivo experiments.
Materials:
-
Nafcillin for injection vial (e.g., 10 g pharmacy bulk vial)
-
Sterile Water for Injection or 0.9% Sodium Chloride Injection
-
Sterile syringes and needles
-
Sterile conical tubes or vials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Perform all procedures in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Add 93 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection to a 10 g pharmacy bulk package of Nafcillin.[6]
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
The resulting solution will have a concentration of 100 mg/mL.
-
Aliquot the stock solution into smaller, sterile, single-use volumes (e.g., cryovials).
-
Label each aliquot with the name of the drug, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or colder for up to 90 days.
Protocol 2: Preparation of Working Solutions for In Vitro Susceptibility Testing
This protocol describes the preparation of serial dilutions of Nafcillin for determining the Minimum Inhibitory Concentration (MIC) against bacterial cultures.
Materials:
-
Nafcillin stock solution (e.g., 100 mg/mL)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate culture medium
-
Sterile microcentrifuge tubes or a 96-well microtiter plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw a frozen aliquot of the Nafcillin stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the appropriate culture medium. For example, to prepare a 1 mg/mL intermediate solution from a 100 mg/mL stock, add 10 µL of the stock solution to 990 µL of MHB.
-
Perform serial two-fold dilutions from the intermediate solution in the wells of a 96-well plate containing the culture medium.
-
The final concentrations in the wells will be used to determine the MIC of Nafcillin against the test organism.
-
Inoculate the wells with the standardized bacterial suspension as per the specific MIC testing protocol (e.g., CLSI guidelines).
-
Incubate the plate under appropriate conditions.
Visualizations
Mechanism of Action of Nafcillin
Nafcillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[8][9] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[9][10] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[9]
Caption: Mechanism of action of Nafcillin.
Experimental Workflow for Nafcillin Solution Preparation
The following diagram illustrates the general workflow for preparing Nafcillin solutions for research use, from reconstitution to the preparation of working solutions for experiments.
Caption: Workflow for preparing Nafcillin solutions.
References
- 1. DailyMed - NAFCILLIN- nafcillin sodium injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 2. Nafcillin For Injection, USP [dailymed.nlm.nih.gov]
- 3. fffenterprises.com [fffenterprises.com]
- 4. wgcriticalcare.com [wgcriticalcare.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Nafcillin Monograph for Professionals - Drugs.com [drugs.com]
- 7. Stability of nafcillin sodium after reconstitution in 0.9% sodium chloride injeciton and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nafcillin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Nafcillin Stability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Nafcillin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Nafcillin in an aqueous solution?
A1: The stability of Nafcillin in aqueous solutions is primarily influenced by three main factors: pH, temperature, and the composition of the diluent.[1][2]
Q2: What is the optimal pH for Nafcillin stability?
A2: Nafcillin exhibits maximum stability in a pH range of 5 to 8, with the optimal pH being around 6.[1] Decomposition of the drug increases as the pH deviates from this range. Therefore, it is crucial to avoid mixing Nafcillin with additives that could shift the final pH of the solution to below 5 or above 8.[1]
Q3: How does temperature impact the stability of reconstituted Nafcillin solutions?
A3: Temperature is a critical factor in the stability of Nafcillin solutions. At room temperature (approximately 25°C), Nafcillin degrades significantly faster than when refrigerated (around 4-5°C) or frozen.[3] For instance, in one study, Nafcillin in a 0.9% sodium chloride solution lost less than 2% of its potency after 7 days at 25°C, while at 5°C, a similar loss was observed after 44 days.[4]
Q4: What are the recommended storage conditions for reconstituted Nafcillin?
A4: For short-term storage, reconstituted Nafcillin solutions are generally stable for up to 3 days at room temperature and for up to 7 days when refrigerated.[5] For long-term storage, frozen solutions can be stable for up to 90 days.[5]
Q5: Which diluents are recommended for reconstituting Nafcillin?
A5: Nafcillin for injection is typically reconstituted with Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[5]
Q6: Is there a difference in Nafcillin stability between 0.9% Sodium Chloride (NS) and 5% Dextrose in Water (D5W)?
A6: Studies have shown slight differences in stability between these two common diluents. In one study, after 6 weeks at a cold temperature, 92.66% of the initial Nafcillin concentration remained in NS, while 97.30% remained in D5W.[3] However, at room temperature, significant degradation was observed in both solutions.[3]
Troubleshooting Guides
Issue 1: The Nafcillin solution has turned yellow.
Q: My Nafcillin solution, which was initially colorless, has developed a yellow tint. What does this indicate and is the solution still usable?
A: A yellow discoloration of a Nafcillin solution is a visual indicator of chemical degradation. This is more likely to occur when the solution is stored at room temperature for an extended period.[1] For example, a study noted that a yellow color developed in a Nafcillin solution stored at 25°C after 14 days.[1] The appearance of a yellow color suggests a loss of potency, and it is recommended to discard the solution and prepare a fresh one.
Issue 2: A precipitate has formed in the Nafcillin solution.
Q: I have observed a precipitate in my refrigerated Nafcillin solution. What could be the cause and how should I proceed?
A: Precipitation in Nafcillin solutions, particularly at higher concentrations (e.g., 40-50 mg/mL) and even under refrigeration, can occur.[1] This may be due to the lower solubility of Nafcillin at colder temperatures. If a precipitate is observed, the solution is no longer homogeneous and should not be used. It is advisable to visually inspect parenteral drug products for particulate matter prior to administration.[6] If a precipitate is present after thawing a frozen solution and it does not dissolve upon reaching room temperature, the solution should be discarded.[5]
Issue 3: I am seeing unexpected peaks in my HPLC analysis.
Q: My HPLC chromatogram of a stored Nafcillin solution shows additional peaks that were not present in the freshly prepared sample. What are these peaks?
A: The appearance of new peaks in an HPLC analysis of a stored Nafcillin solution is indicative of degradation. The primary degradation pathway for Nafcillin, like other beta-lactam antibiotics, is the hydrolysis of the β-lactam ring.[7][8] This process leads to the formation of various degradation products, which will appear as separate peaks in a stability-indicating HPLC method. The presence and size of these peaks can be used to quantify the extent of degradation.
Quantitative Data on Nafcillin Stability
Table 1: Effect of Temperature on Nafcillin Sodium Stability in 0.9% Sodium Chloride Injection (10 mg/mL)
| Temperature | Storage Duration | Potency Loss | Reference |
| 25°C | 7 days | < 2% | [4] |
| 25°C | 14 days | 17.7% | [4] |
| 5°C | 44 days | < 2% | [4] |
Table 2: Comparative Stability of Nafcillin Sodium (2.5 mg/mL) in Different Diluents at Cold Temperature (4°C ± 2°C) over 6 Weeks
| Diluent | Initial Concentration | Concentration after 6 Weeks | % Remaining | Reference |
| 0.9% Sodium Chloride (NS) | 2.5 mg/mL | Not specified | 92.66% | [3] |
| 5% Dextrose in Water (D5W) | 2.5 mg/mL | Not specified | 97.30% | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nafcillin
This protocol outlines a general method for the analysis of Nafcillin and its degradation products.
-
Chromatographic System:
-
Mobile Phase:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Nafcillin Sodium sample into a 50 mL volumetric flask.
-
Add 30 mL of water as a diluent and sonicate to dissolve.
-
Dilute to the mark with water.
-
Filter the solution through a 0.45 µm membrane filter before injection.[3]
-
Protocol 2: Forced Degradation Studies for Nafcillin
Forced degradation studies are essential for developing and validating stability-indicating methods.
-
Acid Hydrolysis:
-
Mix the Nafcillin sample solution with 1 M hydrochloric acid.
-
Keep the mixture at ambient temperature and monitor for degradation over time.[10]
-
-
Base Hydrolysis:
-
Mix the Nafcillin sample solution with 1 M sodium hydroxide.
-
Keep the mixture at ambient temperature and monitor for degradation.[10]
-
-
Oxidative Degradation:
-
Mix the Nafcillin sample solution with a 30% hydrogen peroxide solution.
-
Keep the mixture at room temperature for a short period (e.g., 10 minutes) and then analyze.[3]
-
-
Thermal Degradation:
-
Subject the solid Nafcillin Sodium sample to dry heat at a high temperature (e.g., 105°C) for a specified duration (e.g., 150 hours).[3]
-
-
Photolytic Degradation:
-
Expose the Nafcillin Sodium sample to a light source (e.g., 10 K Lux) for a defined period (e.g., 150 hours).[3]
-
Visualizations
Caption: Troubleshooting guide for common Nafcillin stability issues.
Caption: Experimental workflow for a Nafcillin stability study.
Caption: Simplified degradation pathway of Nafcillin via hydrolysis.
References
- 1. A rapid analysis of nafcillin using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nafcillin for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Penicillin stability in phosphate, acetate, and citrate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data on treatment of nafcillin and ampicillin antibiotics in water by sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Nafcillin under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways of Nafcillin under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Nafcillin?
A1: Nafcillin primarily degrades through the hydrolysis of its β-lactam ring, which is a common degradation pathway for penicillin-class antibiotics.[1][2] This initial hydrolysis leads to the formation of Nafcillin Penicilloic Acid. Under certain conditions, particularly thermal stress, Nafcillin can also undergo dimerization to form a specific impurity, N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine.[1][3]
Q2: What are the main factors that influence the stability of Nafcillin?
A2: The stability of Nafcillin is significantly influenced by temperature, pH, and humidity.[1][4] It is particularly susceptible to degradation at higher temperatures and in acidic or alkaline conditions. Exposure to light can also contribute to degradation.[1][4]
Q3: What are the known degradation products of Nafcillin?
A3: The primary known degradation products of Nafcillin include:
-
Nafcillin Penicilloic Acid[3]
-
Nafcillin Penilloic Acids (isomers 1 and 2)[3]
-
2-Ethoxy-1-naphthoic acid[3]
-
A dimeric impurity: N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine[1][3]
Q4: How can I minimize the degradation of Nafcillin during my experiments?
A4: To minimize degradation, it is recommended to:
-
Store Nafcillin solutions at refrigerated temperatures (e.g., 5°C) when not in immediate use.[5]
-
Maintain the pH of the solution within a stable range, ideally close to neutral.
-
Use freshly prepared solutions for your experiments whenever possible.
Q5: Are there any specific analytical methods recommended for studying Nafcillin degradation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying Nafcillin from its degradation products.[1][5] LC-MS/MS can be used for the identification and structural elucidation of unknown impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of Nafcillin due to improper storage or handling. | Prepare fresh Nafcillin solutions and ensure proper storage conditions (refrigeration, protection from light). Verify the pH of your mobile phase and sample solutions. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all solutions before use. | |
| Loss of Nafcillin potency in solution | Degradation over time, especially at room temperature. | Use solutions promptly after preparation. If storage is necessary, keep them refrigerated and for a limited time. A study showed that at 25°C, there was a less than 2% loss in potency after 7 days, while at 5°C, the loss was also less than 2% after 44 days.[5] |
| Inappropriate pH of the solution. | Buffer your solutions to a pH where Nafcillin is more stable (around neutral). | |
| Formation of a precipitate in the Nafcillin solution | Dimerization or formation of other insoluble degradation products. | This can occur under thermal stress. Avoid exposing Nafcillin solutions to high temperatures. If a precipitate is observed, the solution should not be used. |
| Exceeding the solubility limit of Nafcillin. | Ensure the concentration of Nafcillin in your solution does not exceed its solubility in the chosen solvent. | |
| Inconsistent results in stability studies | Variability in storage conditions (temperature, light exposure). | Use calibrated and controlled environmental chambers for stability studies. Ensure consistent light exposure conditions for photostability studies. |
| Inconsistent sample preparation or analytical methodology. | Follow a standardized and validated protocol for sample preparation and HPLC analysis. |
Degradation Pathways and Mechanisms
The degradation of Nafcillin can proceed through several pathways depending on the environmental conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the strained β-lactam ring. This leads to the formation of the inactive Nafcillin Penicilloic Acid.
References
- 1. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafcillin | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing and Preventing Nafcillin-Induced Adverse Effects in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and prevent adverse effects associated with nafcillin administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of nafcillin observed in animal studies?
A1: Based on available literature, the most frequently reported adverse effects of nafcillin in animal models include nephrotoxicity (kidney damage), hepatotoxicity (liver damage), and neutropenia (low neutrophil count). Hypersensitivity reactions have also been observed.
Q2: How can I monitor for nafcillin-induced nephrotoxicity in my animal model?
A2: Regular monitoring of renal function is crucial. This includes the collection of blood and urine samples to analyze key biomarkers.
-
Serum Biomarkers: Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr) are standard indicators of kidney function. A significant increase in these values may suggest kidney damage.
-
Urine Biomarkers: Urinalysis can reveal abnormalities such as proteinuria (excess protein in urine) and hematuria (blood in urine). More sensitive and earlier detection may be possible by measuring urinary biomarkers like Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe adverse effects, histopathological examination of kidney tissue is the gold standard for confirming and characterizing nephrotoxicity.
Q3: What are the key indicators of nafcillin-induced hepatotoxicity?
A3: Monitoring liver function involves the analysis of serum biomarkers and, ultimately, histopathology.
-
Serum Biomarkers: Key liver enzymes to monitor are Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). Elevated levels of these enzymes in the blood can indicate liver cell damage. Serum bilirubin levels should also be monitored, as an increase can suggest cholestatic liver injury.[1][2][3][4]
-
Histopathology: Microscopic examination of liver tissue can reveal signs of liver injury such as necrosis, inflammation, and cholestasis.[3][4]
Q4: How can I detect and manage nafcillin-induced neutropenia?
A4: Regular monitoring of complete blood counts (CBCs) is essential.
-
Monitoring: Perform CBCs with differentials at baseline and periodically throughout the study. A significant decrease in the absolute neutrophil count (ANC) is indicative of neutropenia.
-
Management: If severe neutropenia develops, consider dose reduction or temporary discontinuation of nafcillin. In cases of severe neutropenia, administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production. Prophylactic broad-spectrum antibiotics may be necessary to prevent secondary infections in neutropenic animals.
Troubleshooting Guides
Issue 1: Sudden increase in serum creatinine and BUN levels in nafcillin-treated animals.
Possible Cause: Nafcillin-induced nephrotoxicity.
Troubleshooting Steps:
-
Confirm the finding: Repeat the blood analysis to rule out sample or technical error.
-
Assess hydration status: Ensure animals have adequate access to water. Dehydration can exacerbate kidney injury.
-
Dose reduction/discontinuation: Consider reducing the dose of nafcillin or temporarily discontinuing treatment in the affected animals, if the experimental design allows.
-
Administer supportive care: Intravenous fluid therapy can help support renal perfusion.
-
Consider preventative co-administration in future studies: For future experiments, consider the co-administration of a nephroprotective agent like N-acetylcysteine (NAC).
-
Terminal evaluation: At the end of the study, perform a thorough histopathological examination of the kidneys to confirm and characterize the extent of the damage.
Issue 2: Elevated liver enzymes (ALT, AST) in nafcillin-treated animals.
Possible Cause: Nafcillin-induced hepatotoxicity.
Troubleshooting Steps:
-
Verify the results: Re-run the liver function tests to confirm the elevations.
-
Rule out other causes: Ensure that other experimental factors or co-administered substances are not contributing to liver injury.
-
Dose adjustment: If feasible within the study protocol, consider a dose reduction of nafcillin.
-
Supportive care: Ensure proper nutrition and hydration.
-
Future preventative measures: In subsequent studies, consider co-administering a hepatoprotective agent.
-
Histopathological confirmation: Conduct a detailed histopathological analysis of liver tissue at the end of the experiment to assess the extent of liver damage.[3][4]
Issue 3: Significant drop in neutrophil counts in nafcillin-treated animals.
Possible Cause: Nafcillin-induced neutropenia.
Troubleshooting Steps:
-
Confirm with a repeat CBC: Rule out any anomalies in the initial blood count.
-
Isolate affected animals: To minimize the risk of infection, consider housing severely neutropenic animals separately under more stringent aseptic conditions.
-
Prophylactic antibiotics: If the absolute neutrophil count is critically low, the administration of broad-spectrum antibiotics may be warranted to prevent opportunistic infections.
-
Consider G-CSF administration: For severe, life-threatening neutropenia, treatment with Granulocyte Colony-Stimulating Factor (G-CSF) can be used to stimulate the bone marrow to produce more neutrophils.[5][6]
-
Dose modification: Depending on the severity and the experimental goals, a reduction in the nafcillin dose or a temporary halt in administration may be necessary.
Quantitative Data Summary
The following tables summarize quantitative data related to nafcillin-induced adverse effects.
Table 1: Incidence of Nafcillin-Induced Adverse Effects in Animal and Human Studies
| Adverse Effect | Species | Incidence Rate | Study Type | Reference |
| Nephrotoxicity | Human | 19% | Retrospective cohort | [7] |
| Hepatotoxicity | Human | 4% | Retrospective cohort | [8] |
| Neutropenia | Human | ~8.4% (with treatment >21 days) | Retrospective analysis | [9] |
| Rash | Human | ~13.9% | Retrospective analysis | [9] |
| Acute Postoperative Azotemia | Dog | Significantly associated with nafcillin use | Case-control | [5] |
Table 2: Key Biomarkers for Monitoring Nafcillin-Induced Organ Toxicity
| Organ of Toxicity | Biomarker | Sample Type | Expected Change with Toxicity |
| Kidney | Blood Urea Nitrogen (BUN) | Serum/Plasma | Increase |
| Kidney | Serum Creatinine (SCr) | Serum/Plasma | Increase |
| Kidney | Kidney Injury Molecule-1 (KIM-1) | Urine | Increase |
| Kidney | N-acetyl-β-D-glucosaminidase (NAG) | Urine | Increase |
| Liver | Alanine Aminotransferase (ALT) | Serum/Plasma | Increase |
| Liver | Aspartate Aminotransferase (AST) | Serum/Plasma | Increase |
| Liver | Alkaline Phosphatase (ALP) | Serum/Plasma | Increase |
| Liver | Total Bilirubin | Serum/Plasma | Increase |
| Hematopoietic System | Absolute Neutrophil Count (ANC) | Whole Blood | Decrease |
Experimental Protocols
Protocol 1: Prevention of Nafcillin-Induced Nephrotoxicity with N-acetylcysteine (NAC) in Rats
Objective: To evaluate the nephroprotective effect of N-acetylcysteine (NAC) against nafcillin-induced kidney injury in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
Nafcillin sodium salt
-
N-acetylcysteine (NAC)
-
Sterile saline (0.9% NaCl)
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood and urine analysis, and histopathology
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into four groups (n=8 per group):
-
Group 1 (Control): Receive sterile saline intraperitoneally (i.p.) daily.
-
Group 2 (Nafcillin): Receive a high dose of nafcillin (e.g., 200 mg/kg, i.p.) daily.
-
Group 3 (Nafcillin + NAC): Receive NAC (e.g., 150 mg/kg, i.p.) 30 minutes prior to nafcillin (200 mg/kg, i.p.) administration daily.
-
Group 4 (NAC): Receive NAC (150 mg/kg, i.p.) daily.
-
-
Treatment Duration: Administer treatments for a period of 7 to 14 days.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, fur). Record body weight daily.
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and on the final day of treatment for urinalysis and biomarker assessment (KIM-1, NAG).
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for measurement of BUN and SCr.
-
-
Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect terminal blood samples via cardiac puncture. Perfuse and harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histopathological analysis, and the other can be snap-frozen for biochemical assays (e.g., oxidative stress markers like MDA and GSH).
-
Histopathology: Process the formalin-fixed kidney tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of tubular necrosis, interstitial nephritis, and other signs of injury, using a semi-quantitative scoring system.[9][10]
Protocol 2: Management of Nafcillin-Induced Neutropenia with G-CSF in Mice
Objective: To assess the efficacy of Granulocyte Colony-Stimulating Factor (G-CSF) in managing nafcillin-induced neutropenia in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Nafcillin sodium salt
-
Recombinant murine G-CSF
-
Sterile saline (0.9% NaCl)
-
Equipment for blood collection and complete blood counts (CBC)
Methodology:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of Neutropenia:
-
Administer a high dose of nafcillin (e.g., 400 mg/kg, intraperitoneally) daily to induce neutropenia.
-
Monitor CBCs every other day to determine the onset of neutropenia (defined as an Absolute Neutrophil Count < 1,000 cells/µL).
-
-
Grouping and Treatment: Once neutropenia is established, randomly assign the neutropenic mice to two groups:
-
Group 1 (Nafcillin + Saline): Continue to receive nafcillin and a subcutaneous (s.c.) injection of sterile saline daily.
-
Group 2 (Nafcillin + G-CSF): Continue to receive nafcillin and a subcutaneous injection of G-CSF (e.g., 5 µg/kg) daily.[6]
-
-
Monitoring:
-
Perform daily clinical observations and body weight measurements.
-
Collect blood samples daily via tail vein for CBC analysis to monitor the recovery of neutrophil counts.
-
-
Study Endpoint: The study can be concluded once the neutrophil counts in the G-CSF treated group return to the normal range, or after a predefined period (e.g., 5-7 days of treatment).
-
Data Analysis: Compare the rate of neutrophil recovery between the two groups.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for nafcillin-induced nephrotoxicity.
Caption: Experimental workflow for a nafcillin-induced nephrotoxicity prevention study.
Caption: Troubleshooting workflow for suspected nafcillin-induced nephrotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nafcillin-Induced Hepatic Injury: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Patient with Nafcillin-Associated Drug-Induced Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
Nafcillin Solution Integrity: A Technical Guide for Researchers
Nafcillin Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, discoloration, and potential experimental impact of nafcillin solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
1. Why is my nafcillin solution discolored?
Discoloration of nafcillin solutions, typically to a yellow or brownish hue, is a visual indicator of chemical degradation. The primary cause of this degradation is the hydrolysis of the β-lactam ring in the nafcillin molecule. This process is accelerated by several factors:
-
Temperature: Storage at room temperature or higher significantly accelerates degradation compared to refrigeration or freezing.
-
Time: The longer the solution is stored, the more degradation will occur.
-
pH: Nafcillin is most stable in solutions with a pH between 6.0 and 8.5. Deviations outside this range can increase the rate of degradation.
-
Light Exposure: While less critical than temperature and time, prolonged exposure to light can contribute to degradation.
2. How does discoloration affect the potency of my nafcillin solution?
Discoloration directly correlates with a loss of nafcillin potency. As the nafcillin molecule degrades, its ability to inhibit bacterial cell wall synthesis diminishes. While a precise color-to-potency chart is not established, a noticeable yellow tint indicates that a significant loss of active nafcillin has likely occurred. For experiments requiring precise concentrations of active antibiotic, it is crucial to use freshly prepared or properly stored solutions that are clear and colorless.
3. What are the degradation products of nafcillin and can they impact my experiments?
The primary degradation of nafcillin involves the opening of the β-lactam ring, leading to the formation of penicilloic acids and other related compounds. While the specific biological activities of all nafcillin degradation products are not fully characterized, it is known that:
-
Loss of Antibacterial Activity: The degradation products lack the bactericidal activity of the intact nafcillin molecule.
-
Potential for Assay Interference: Degradation products may interfere with certain biological assays. For instance, they could potentially interact with reagents in cell viability assays or other sensitive biochemical tests.
-
Cellular Effects: While research is ongoing, some studies suggest that bactericidal antibiotics and their degradation byproducts can induce oxidative stress in eukaryotic cells.[1][2] It is therefore advisable to minimize the presence of degradation products in cell culture experiments to avoid confounding results.
4. How should I prepare and store my nafcillin solutions to minimize degradation?
Proper preparation and storage are critical for maintaining the stability and efficacy of nafcillin solutions.
-
Reconstitution: Reconstitute nafcillin powder using Sterile Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[1][2]
-
Storage Conditions:
-
Room Temperature: Stability is limited. Use within 24 hours for solutions with concentrations between 10-200 mg/mL.[1]
-
Refrigeration (2-8°C): Reconstituted solutions are stable for up to 7 days.[1][2]
-
Freezing (-20°C or lower): Frozen solutions can be stable for up to 90 days.[1][2] Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution is yellow immediately after reconstitution. | - The dry powder may have been exposed to heat or moisture during storage.- The reconstitution diluent is not at the optimal pH. | - Discard the solution and use a new vial of nafcillin powder.- Ensure the diluent is within the recommended pH range (if applicable). |
| Solution turns yellow during an experiment. | - The experiment is being conducted at a temperature that accelerates nafcillin degradation (e.g., 37°C).- The experimental medium has a pH outside the optimal range for nafcillin stability. | - For long-term experiments, consider replenishing the nafcillin-containing medium at regular intervals.- If possible, adjust the pH of the experimental medium to be within the 6.0-8.5 range.- Use a more stable antibiotic if the experimental conditions cannot be altered. |
| Precipitate forms in the solution. | - The concentration of nafcillin is too high for the diluent.- The solution has been stored for an extended period, leading to the formation of insoluble degradation products.- The solution was frozen and not properly thawed, causing precipitation. | - Ensure the nafcillin concentration does not exceed its solubility in the chosen diluent.- Discard solutions that have been stored beyond the recommended time, especially if a precipitate is visible.- Thaw frozen solutions slowly at room temperature or in a refrigerator. Do not use a microwave or water bath.[3] |
| Inconsistent or unexpected experimental results. | - Loss of nafcillin potency due to degradation.- Interference from nafcillin degradation products.- Off-target effects of nafcillin on eukaryotic cells. | - Use a fresh, clear nafcillin solution for each experiment.- Perform a bioassay to determine the actual potency of your nafcillin stock (see Experimental Protocols).- Consider potential off-target effects. For example, nafcillin has been shown to enhance the killing of MRSA by innate immune cells.[4][5] |
Data Presentation
Table 1: Stability of Nafcillin Sodium (2.5 mg/mL) in Different Solutions and Temperatures
| Storage Time | % Remaining in Normal Saline (Room Temp) | % Remaining in D5W (Room Temp) | % Remaining in Normal Saline (Cold Temp) | % Remaining in D5W (Cold Temp) |
| 48 hours | - | - | - | - |
| 1 week | - | - | - | - |
| 2 weeks | - | - | - | - |
| 4 weeks | 27.66% | 31.97% | - | - |
| 6 weeks | - | - | 92.66% | 97.30% |
Data adapted from a study on the stability of nafcillin sodium solutions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Nafcillin Stability Assessment
This protocol provides a method to quantify the concentration of nafcillin in a solution, allowing for the determination of its stability over time.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Nafcillin reference standard
-
Your nafcillin solution samples
Method:
-
Preparation of Mobile Phase: Prepare the potassium phosphate buffer and filter it through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 225 nm
-
Injection volume: 20 µL
-
Gradient: A suitable gradient of Mobile Phase A and B to elute nafcillin and its degradation products. A common starting point is 80% A and 20% B, with a linear gradient to 40% A and 60% B over 15 minutes.
-
-
Standard Curve Preparation: Prepare a series of known concentrations of the nafcillin reference standard in the mobile phase.
-
Sample Analysis: Inject the standards and your nafcillin samples onto the HPLC system.
-
Data Analysis: Integrate the peak area of nafcillin in both the standards and samples. Create a standard curve by plotting the peak area versus the concentration of the standards. Use the standard curve to determine the concentration of nafcillin in your samples. The percentage of remaining nafcillin can be calculated by comparing the concentration at a given time point to the initial concentration.
Mandatory Visualizations
Caption: Simplified pathway of nafcillin degradation.
Caption: Troubleshooting workflow for nafcillin solution use.
References
- 1. mdpi.com [mdpi.com]
- 2. Bactericidal antibiotics induce toxic metabolic perturbations that lead to cellular damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nafcillin enhances innate immune-mediated killing of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafcillin Enhances Innate Immune-Mediated Killing of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Nafcillin Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing the degradation products of Nafcillin. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Nafcillin?
A1: Nafcillin, a β-lactam antibiotic, primarily degrades through the hydrolysis of its β-lactam ring. This process can be catalyzed by acidic, basic, or thermal stress. Other degradation pathways include oxidation and photolysis, leading to a variety of degradation products. The hydrolytic opening of the β-lactam ring is a common degradation route for penicillins[1][2].
Q2: What is the major thermal degradation product of Nafcillin?
A2: A significant thermal degradation product of Nafcillin has been identified as N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine[3][4][5]. This novel impurity is formed through the hydrolytic opening of the β-lactam ring followed by rearrangement and intramolecular cleavage[1][2].
Q3: What analytical techniques are most suitable for identifying Nafcillin degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for separating and quantifying Nafcillin and its degradation products[6]. For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential[1][2].
Q4: Where can I find official methods for Nafcillin analysis?
A4: The United States Pharmacopeia (USP) provides monographs for Nafcillin sodium, which include standardized methodologies for its assay and the determination of related substances[7].
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Nafcillin and its degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for Nafcillin or its degradation products | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes. - Use a new column or a guard column to protect the analytical column. - Reduce the sample concentration or injection volume. |
| Co-elution of degradation products | - Insufficient separation power of the HPLC method. | - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Change the stationary phase to one with a different selectivity. - Adjust the gradient slope in a gradient elution method. |
| Irreproducible retention times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction. | - Use a column oven to maintain a constant temperature. - Ensure accurate and consistent preparation of the mobile phase. - Check the HPLC pump for leaks and ensure proper functioning. |
| Ghost peaks in the chromatogram | - Contamination from the sample, solvent, or system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared samples. - Implement a thorough needle wash program. - Flush the HPLC system with a strong solvent. |
| Baseline noise or drift | - Air bubbles in the detector. - Contaminated mobile phase. - Detector lamp aging. | - Degas the mobile phase thoroughly. - Use freshly prepared, filtered mobile phase. - Replace the detector lamp if it has exceeded its lifetime. |
Quantitative Data Summary
The following table summarizes the formation of a known thermal degradation product of Nafcillin under different stress conditions.
| Stress Condition | Duration | Temperature | Formation of N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine (% w/w) | Reference |
| Thermal Degradation | 150 hours | 105°C | ~1.8% - 2.5% | [2][6] |
| Humidity | 150 hours | 25°C / 92% RH | ~0.4% - 0.7% | [6] |
| Formal Stability (Accelerated) | 1-6 months | 40°C / 75% RH | 0.05% - 0.16% | [1][6] |
| Formal Stability (Long-term) | 3-12 months | 25°C / 60% RH | 0.05% - 0.16% | [1][6] |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on Nafcillin are provided below.
Acidic Degradation
-
Objective: To evaluate the degradation of Nafcillin under acidic conditions.
-
Procedure:
-
Prepare a stock solution of Nafcillin sodium in water.
-
To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid[1].
-
Keep the solution at ambient temperature[1].
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 1 M sodium hydroxide.
-
Dilute the samples with the mobile phase to the desired concentration for HPLC analysis.
-
Basic Degradation
-
Objective: To assess the degradation of Nafcillin under basic conditions.
-
Procedure:
-
Prepare a stock solution of Nafcillin sodium in water.
-
To a known volume of the stock solution, add an equal volume of 1 M sodium hydroxide[6].
-
Maintain the solution at ambient temperature[6].
-
Collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 1 M hydrochloric acid.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Objective: To investigate the degradation of Nafcillin in the presence of an oxidizing agent.
-
Procedure:
Thermal Degradation
-
Objective: To determine the effect of high temperature on the stability of Nafcillin.
-
Procedure:
Photolytic Degradation
-
Objective: To evaluate the stability of Nafcillin upon exposure to light.
-
Procedure:
-
Expose a sample of Nafcillin sodium (solid or in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.
-
After the exposure period, prepare the sample for HPLC analysis.
-
Visualizations
Nafcillin Degradation Pathway
Caption: Proposed degradation pathways of Nafcillin under various stress conditions.
Experimental Workflow for Nafcillin Degradation Studies
Caption: A typical experimental workflow for the identification and characterization of Nafcillin degradation products.
References
- 1. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalytic Penicillin Degradation Performance and the Mechanism of the Fragmented TiO2 Modified by CdS Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]
Adjusting Nafcillin dosage in the presence of renal or hepatic impairment models
This guide provides technical information and answers to frequently asked questions for researchers and drug development professionals regarding the dosage adjustment of nafcillin in experimental models of renal and hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: Is a dosage adjustment for nafcillin necessary in models with isolated renal impairment?
A: No, a modification of the usual nafcillin dosage is generally not necessary in the presence of renal impairment alone.[1][2][3] Nafcillin is primarily eliminated through nonrenal routes, mainly by hepatic inactivation and excretion in the bile.[1][4] Studies have shown that renal failure does not significantly affect the serum half-life of nafcillin.[1][5][6][7] Furthermore, hemodialysis does not accelerate the clearance of nafcillin from the blood.[1][5][6][7]
Q2: How does hepatic impairment affect the pharmacokinetics of nafcillin?
A: Hepatic dysfunction significantly alters nafcillin's pharmacokinetics. The liver is the primary route for nafcillin clearance.[1][8] In patients with liver disease, such as cirrhosis or extrahepatic biliary obstruction, the plasma clearance of nafcillin is markedly decreased.[1][9] This impaired hepatic elimination leads to a compensatory increase in urinary excretion of the drug, which can rise from approximately 30% to 50% of the administered dose.[1][9]
Q3: What are the dosage recommendations for nafcillin in models with combined hepatic and renal impairment?
A: Extreme caution should be exercised when administering nafcillin to subjects with concomitant severe hepatic and renal dysfunction.[1][2][8] In this scenario, the two primary elimination pathways are compromised, increasing the risk of drug accumulation and potential neurotoxicity.[1][10] Dose adjustment is necessary, and therapeutic drug monitoring of nafcillin serum levels is recommended to guide dosing.[8] While specific guidelines are limited, one source provides creatinine clearance-based recommendations for dose reduction when hepatic impairment is also present.[11]
Troubleshooting Guide
Issue 1: Signs of neurotoxicity (e.g., seizures) are observed in a subject with combined renal and hepatic dysfunction receiving high-dose nafcillin.
-
Probable Cause: Decreased clearance of nafcillin due to dual organ impairment can lead to the accumulation of the drug to toxic concentrations.[1][10] High intravenous doses of nafcillin, especially in this population, are associated with neurotoxic reactions similar to those seen with penicillin G.[1][10]
-
Resolution:
Issue 2: Unexpected elevations in liver function tests (LFTs) or renal function markers are observed after initiating nafcillin therapy.
-
Probable Cause: Although nafcillin is generally well-tolerated, it has been associated with renal and hepatic toxicity.[10][12] Manifestations can include renal tubular damage, interstitial nephritis (characterized by rash, fever, hematuria), and elevations in liver transaminases or cholestasis, especially with high doses.[1][10][12]
-
Resolution:
-
Obtain baseline and periodic measurements of renal and hepatic function. This should include urinalysis, serum creatinine, BUN, and liver transaminases (SGOT, SGPT), alkaline phosphatase, and bilirubin.[1][13]
-
If significant changes in renal or hepatic markers are noted, especially within the first 72 hours of therapy, a re-evaluation of the risk versus benefit of continued nafcillin use is warranted.[1][12]
-
Consider discontinuing nafcillin therapy to see if laboratory values return toward baseline.[12]
-
Data and Protocols
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of nafcillin in subjects with organ impairment.
Table 1: Pharmacokinetics of Nafcillin in Patients with Renal Failure
| Parameter | During Hemodialysis | Interdialysis Period | Normal Function (Reference) |
|---|---|---|---|
| Terminal Serum Half-Life | 1.48 hours[5][7] | 1.89 hours[5][7] | 0.5 - 1.0 hours[1][4] |
| Initial Serum Half-Life | 0.208 hours[6] | 0.278 hours[6] | N/A |
Table 2: Plasma Clearance of Nafcillin in Patients with Hepatic Dysfunction
| Patient Group | Mean Plasma Clearance (mL/min) |
|---|---|
| Healthy Controls | 583 ± 144.2[9] |
| Patients with Cirrhosis | 291 ± 147.6[9] |
| Patients with Extrahepatic Obstruction | 163 ± 56.3[9] |
Table 3: Example Dosage Adjustments in Concomitant Renal and Hepatic Impairment
| Creatinine Clearance (CrCl) | Recommended Dose Adjustment |
|---|---|
| 10-29 mL/min | 9-25 mg/kg every 6 hours[11] |
| <10 mL/min | 7.5-15 mg/kg every 6 hours[11] |
Note: These are example adjustments and should be verified. Therapeutic drug monitoring is advised.
Experimental Protocols
Methodology for a Pharmacokinetic Study in Renal Failure:
The following is a representative protocol based on published studies for assessing nafcillin pharmacokinetics in subjects with renal failure.[5][6]
-
Subject Selection: Recruit subjects with end-stage renal disease requiring hemodialysis.
-
Drug Administration: Administer a single dose of sodium nafcillin (e.g., 25 mg/kg) intravenously over a 5- to 15-minute period.
-
Sampling:
-
Draw venous blood samples at baseline (pre-dose) and at specified intervals post-infusion (e.g., 5, 15, 30, 60, 90, 120, 180, and 240 minutes).
-
Conduct the study both during a hemodialysis session and during an interdialysis period for comparison.
-
-
Sample Processing: Separate serum from blood samples and store frozen (e.g., at -20°C) until analysis.
-
Drug Concentration Analysis: Determine nafcillin concentrations in serum samples using a validated microbiological assay or chromatographic method (e.g., HPLC).
-
Pharmacokinetic Analysis: Plot serum concentration versus time data on a semilogarithmic scale. Calculate key pharmacokinetic parameters, such as the initial and terminal serum half-life, using appropriate biphasic serum decay curve equations.
Visualizations
Caption: Primary and secondary elimination pathways for nafcillin.
Caption: Workflow for nafcillin dosage decisions in organ impairment.
Caption: A typical experimental workflow for a nafcillin PK study.
References
- 1. drugs.com [drugs.com]
- 2. Nafcil, Nallpen (nafcillin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics of nafcillin in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Nafcillin in Patients with Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Disposition of nafcillin in patients with cirrhosis and extrahepatic biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nafcillin Injection (Nafcillin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. wikem.org [wikem.org]
- 12. Hepatic and renal dysfunction following nafcillin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Validation & Comparative
Validating Nafcillin's Efficacy Against Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus (MSSA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nafcillin's performance against clinical isolates of Methicillin-Susceptible Staphylococcus aureus (MSSA) with alternative antimicrobial agents. The information presented is supported by experimental data from in-vitro studies and clinical outcomes from retrospective analyses to assist researchers and drug development professionals in their evaluation of anti-staphylococcal therapies.
Executive Summary
Nafcillin, a penicillinase-resistant penicillin, has long been a cornerstone in the treatment of serious MSSA infections. This guide delves into the in-vitro activity and clinical effectiveness of Nafcillin, drawing comparisons with two common alternatives: Cefazolin, a first-generation cephalosporin, and Vancomycin, a glycopeptide antibiotic. The data consistently underscores the superior or equivalent efficacy of Nafcillin and other beta-lactams over Vancomycin for MSSA infections. While Nafcillin and Cefazolin demonstrate comparable clinical outcomes, subtle differences in adverse event profiles and in-vitro potency exist, which are critical considerations in drug development and clinical trial design.
In-Vitro Susceptibility of MSSA to Nafcillin and Comparators
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in-vitro potency. Surveillance studies provide essential data on the MIC distributions against clinical isolates. While large-scale, recent surveillance data specifically for Nafcillin against MSSA is limited, data for Oxacillin, a therapeutically equivalent penicillinase-resistant penicillin, serves as a reliable proxy.
Table 1: MIC Distribution of Oxacillin against MSSA Clinical Isolates
| Antimicrobial Agent | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Oxacillin | 3,051 | 0.25 | 0.5 | ≤0.06 - >8 |
Data from a European SENTRY surveillance study.[1] The MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The low MIC values for Oxacillin suggest that most MSSA isolates are highly susceptible to this class of antibiotics.
Time-Kill Kinetics: The Bactericidal Action of Nafcillin
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, specifically its bactericidal or bacteriostatic activity over time. Studies have demonstrated the potent and rapid bactericidal activity of Nafcillin against MSSA.
Table 2: Time to Achieve Bactericidal Activity (99.9% Kill) Against MSSA
| Antimicrobial Agent | Time to Bactericidal Activity (hours) |
| Nafcillin | 14.3 ± 0.8 |
| Vancomycin | Not bactericidal |
| Nafcillin + Vancomycin | 10.2 ± 2.2 |
Data from an in-vitro pharmacokinetic/pharmacodynamic model.[2] These findings highlight the superior bactericidal speed of Nafcillin compared to Vancomycin against MSSA.[2]
Clinical Efficacy and Safety: Nafcillin vs. Cefazolin and Vancomycin
Retrospective clinical studies provide real-world evidence of an antibiotic's effectiveness and safety profile. Multiple studies have compared Nafcillin with Cefazolin and Vancomycin for the treatment of MSSA bacteremia.
Table 3: Comparative Clinical Outcomes for MSSA Bacteremia
| Outcome | Nafcillin | Cefazolin | Vancomycin |
| 30-Day Mortality | |||
| Study 1 | 8.5% | 11.3% | - |
| Study 2 | - | 37% reduction vs. Nafcillin/Oxacillin | - |
| Study 3 | 79% lower mortality hazard vs. Vancomycin | 79% lower mortality hazard vs. Vancomycin | Baseline |
| Treatment Failure | |||
| Study 1 | 8.5% | 11.3% | - |
| Study 4 | 20.6% | 16.6% | - |
| Adverse Drug Events | |||
| Study 1 | 19.7% | 7.0% | - |
| Study 1 (Nephrotoxicity) | Higher (aOR 5.4) | Lower | - |
Study 1: Monogue et al.[3]; Study 2: McDanel et al.[4]; Study 3: Schweizer et al.[5]; Study 4: Finch et al.[4]
The clinical data suggests that for MSSA bacteremia, both Nafcillin and Cefazolin are associated with significantly lower mortality compared to Vancomycin.[5][6] When comparing Nafcillin and Cefazolin, clinical efficacy appears to be similar, though some studies suggest a lower incidence of adverse events, particularly nephrotoxicity, with Cefazolin.[3][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Agent: A stock solution of Nafcillin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Clinical isolates of MSSA are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of MSSA is prepared in a logarithmic phase of growth in a suitable broth medium (e.g., CAMHB) to a concentration of approximately 5 x 105 to 1 x 106 CFU/mL.
-
Exposure to Antimicrobial Agent: The bacterial suspension is aliquoted into tubes containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a growth control tube without the antibiotic.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto a suitable agar medium.
-
Incubation and Colony Counting: The plates are incubated at 35°C ± 2°C for 18-24 hours. The number of viable colonies (CFU/mL) is then counted for each time point and concentration.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Visualizations
References
- 1. Epidemiology and Susceptibility of 3,051 Staphylococcus aureus Isolates from 25 University Hospitals Participating in the European SENTRY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Nafcillin and Cefazolin for the Treatment of Methicillin-Susceptible Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]
A Comparative Analysis of Nafcillin and Oxacillin: Anti-Staphylococcal Efficacy
In the landscape of antimicrobial agents, nafcillin and oxacillin have long been mainstays in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. As penicillinase-resistant penicillins, both antibiotics share a common mechanism of action and are often used interchangeably in clinical practice. However, subtle differences in their in vitro activity, pharmacokinetic profiles, and clinical effectiveness warrant a closer comparative examination for the discerning researcher and drug development professional. This guide provides a detailed comparison of their anti-staphylococcal properties, supported by experimental data and methodologies.
Key Performance Indicators: A Tabular Comparison
To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of nafcillin and oxacillin against Staphylococcus aureus.
| Parameter | Nafcillin | Oxacillin | Reference |
| Protein Binding | ~90% | ~94% | [1] |
Table 1: Comparative Protein Binding of Nafcillin and Oxacillin in Human Serum.
| Organism | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | Nafcillin | 0.12 - 0.5 | 0.25 | 0.5 |
| Staphylococcus aureus (MSSA) | Oxacillin | 0.12 - 0.5 | 0.25 | 0.5 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Nafcillin and Oxacillin against Methicillin-Susceptible Staphylococcus aureus (MSSA). Note: These are representative values and can vary between studies and geographic locations.
In Vitro Anti-Staphylococcal Activity: A Deeper Dive
While both nafcillin and oxacillin demonstrate potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), in vivo studies have suggested potential differences in their overall efficacy. A study in a rabbit endocarditis model found that while both drugs were equally effective in eliminating staphylococci from cardiac vegetations, nafcillin exhibited an advantage in serum bactericidal activity at 4 and 6 hours post-injection[2]. This was attributed to its longer serum half-life compared to oxacillin[2].
Another study in mice infected with a tolerant strain of S. aureus demonstrated that nafcillin was highly active, whereas oxacillin showed a lesser degree of protection[3]. The authors noted that these in vivo findings suggest important differences that may not be solely predicted by MIC and MBC data[3][4].
Time-Kill Kinetics
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Nafcillin and Oxacillin stock solutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of nafcillin and oxacillin in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the S. aureus isolate equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth. This can be assessed visually or with a microplate reader.
Time-Kill Assay
This assay provides insights into the pharmacodynamic properties of an antibiotic by measuring the rate of bacterial killing over time.
Materials:
-
Flasks or tubes containing CAMHB
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)
-
Nafcillin and Oxacillin at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing CAMHB with the desired concentrations of nafcillin or oxacillin. Include a growth control flask without any antibiotic.
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 35°C ± 2°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Resistance
Both nafcillin and oxacillin are penicillinase-resistant penicillins that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
References
- 1. Comparison of oral penicillinase-resistant penicillins: contrasts between agents and assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methicillin, nafcillin, and oxacillin in therapy of Staphylococcus aureus endocarditis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAFCILLIN AND OXACILLIN COMPARATIVE ANTISTAPHYLOCOCCAL ACTIVITY IN MICE [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Synergistic Power of Nafcillin and Gentamicin: A Combination for Enhanced Antimicrobial Efficacy
A detailed analysis of the synergistic relationship between nafcillin and gentamicin reveals a potent antimicrobial strategy, particularly against challenging Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. This combination leverages the distinct mechanisms of action of a beta-lactam and an aminoglycoside to produce a bactericidal effect that is often greater than the sum of its parts.
The primary mechanism behind this synergy lies in the ability of nafcillin to disrupt the integrity of the bacterial cell wall. As a penicillinase-resistant penicillin, nafcillin inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, making it more permeable. This increased permeability facilitates the intracellular uptake of gentamicin, an aminoglycoside that acts by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis and leading to bacterial cell death.[1][2][3][4] This one-two punch proves highly effective in eradicating infections that may be resistant to single-agent therapy.
Quantitative Analysis of Synergistic Effects
The synergy between nafcillin and gentamicin has been quantified in numerous in vitro studies using methods such as the checkerboard assay and time-kill curve analysis. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 is indicative of synergy. Time-kill assays measure the rate and extent of bacterial killing over time, with synergy being defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.
Checkerboard Assay Data
While specific FIC index values for a wide range of bacterial strains are not consistently reported in a single comprehensive study, the available literature strongly supports the synergistic interaction between nafcillin and gentamicin. For instance, studies have demonstrated synergy against a significant percentage of clinical isolates.
| Bacterial Species | Number of Strains Tested | Percentage Showing Synergy (FIC ≤ 0.5) | Reference |
| Enterococcus spp. | 14 | 71.4% (10 out of 14 strains) | [5] |
| Staphylococcus aureus | 8 | 100% (8 out of 8 strains) | [6] |
Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of the bactericidal activity of antimicrobial combinations. Studies have consistently shown that the combination of nafcillin and gentamicin leads to a more rapid and profound reduction in bacterial viability compared to either drug alone.
| Bacterial Species | Treatment | Mean Log10 CFU/mL Reduction at 24 hours | Reference |
| Staphylococcus aureus (MSSA) | Nafcillin alone | 3.34 ± 1.1 | [7] |
| Nafcillin + Gentamicin | >3.34 (Bactericidal activity achieved at 48h with combination) | [7] | |
| Enterococcus faecalis | Gentamicin alone | No reduction | [8] |
| Gentamicin in presence of serum (mimicking cell wall disruption) | ≥3-log10 decrease | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of nafcillin and gentamicin.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.[9][10][11][12][13][14]
-
Preparation of Antimicrobial Solutions: Stock solutions of nafcillin and gentamicin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations above and below their respective Minimum Inhibitory Concentrations (MICs).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of nafcillin are dispensed horizontally, while serial dilutions of gentamicin are dispensed vertically. This creates a matrix of wells containing various combinations of the two drugs. Control wells with each drug alone and a growth control (no drugs) are also included.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) is prepared from an overnight culture of the test organism and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of Nafcillin + FIC of Gentamicin, where FIC = MIC of drug in combination / MIC of drug alone. The lowest FIC index is reported.
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[15][16][17][18][19]
-
Preparation of Cultures and Antimicrobials: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth. Nafcillin and gentamicin are added at predetermined concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Experimental Setup: Test tubes or flasks are prepared for each condition: growth control (no antibiotic), nafcillin alone, gentamicin alone, and the combination of nafcillin and gentamicin.
-
Incubation and Sampling: The cultures are incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted, plated on appropriate agar plates, and incubated for 18-24 hours. The number of colonies is then counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥2-log10 decrease in the CFU/mL at 24 hours by the combination when compared with the most active single agent.
Visualizing the Mechanism and Workflow
To better understand the synergistic interaction and the experimental processes, the following diagrams are provided.
Caption: Mechanism of Nafcillin and Gentamicin Synergy.
Caption: Checkerboard Assay Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Nafcillin Sodium? [synapse.patsnap.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Comparative Synergistic Activity of Nafcillin, Oxacillin, and Methicillin in Combination with Gentamicin Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nafcillin-gentamicin synergism in experimental staphylococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Checkerboard Synergy Testing [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 17. Comparative Activities of Telavancin Combined with Nafcillin, Imipenem, and Gentamicin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. Synergy between Vancomycin and Nafcillin against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Nafcillin Versus Other Beta-Lactam Antibiotics for Staphylococcal Infections
A Comparative Guide for Researchers and Drug Development Professionals
In the persistent battle against Staphylococcus aureus, particularly methicillin-susceptible strains (MSSA), the choice of beta-lactam antibiotic remains a critical determinant of clinical success. This guide provides an objective in vivo comparison of nafcillin with other prominent beta-lactams, including oxacillin and cefazolin, supported by experimental data from animal models and clinical studies. We delve into the efficacy, pharmacokinetics, and safety profiles to inform preclinical and clinical research decisions.
Efficacy in Animal Models: Early Indicators of In Vivo Performance
Animal models provide a controlled environment to dissect the therapeutic potential of antibiotics. Studies in mice and rabbits have highlighted key differences between nafcillin and its counterparts.
A study in mice infected with a tolerant strain of Staphylococcus aureus demonstrated the superior activity of nafcillin compared to oxacillin.[1] The CD50 values, representing the dose required to protect 50% of the animals, indicated that nafcillin was highly active, whereas oxacillin offered a lesser degree of protection.[1] Notably, only nafcillin was able to prevent or interfere with the colonization of the kidneys by S. aureus.[1]
In a rabbit model of left-sided S. aureus endocarditis, nafcillin, oxacillin, and methicillin were found to be equally effective in eliminating staphylococci from cardiac vegetations when administered at 400 mg every 8 hours.[2] This suggests that despite certain in vitro and pharmacokinetic differences, the in vivo outcomes in this specific severe infection model were comparable.[2]
Further research in a rat endocarditis model using an MSSA strain with a cefazolin inoculum effect showed that both daptomycin and nafcillin were significantly better than cefazolin at reducing the bacterial load in vegetations.[3]
Table 1: Comparative Efficacy of Nafcillin and Other Beta-Lactams in Animal Models
| Antibiotic | Animal Model | Infection Type | Key Efficacy Finding | Reference |
| Nafcillin | Mouse | Systemic S. aureus infection | Higher therapeutic activity (lower CD50) and prevention of kidney colonization compared to oxacillin. | [1] |
| Oxacillin | Mouse | Systemic S. aureus infection | Less protective efficacy compared to nafcillin. | [1] |
| Nafcillin | Rabbit | S. aureus endocarditis | Equally effective as oxacillin and methicillin in clearing bacteria from vegetations. | [2] |
| Oxacillin | Rabbit | S. aureus endocarditis | Equally effective as nafcillin and methicillin in clearing bacteria from vegetations. | [2] |
| Nafcillin | Rat | S. aureus endocarditis | Significantly better than cefazolin in reducing bacterial load in vegetations. | [3] |
| Cefazolin | Rat | S. aureus endocarditis | Significantly less effective than nafcillin and daptomycin in reducing bacterial load in vegetations against a strain with an inoculum effect. | [3] |
Clinical Efficacy and Outcomes in Humans
Retrospective clinical studies provide valuable insights into the real-world effectiveness of these antibiotics in treating MSSA bacteremia.
A comparative effectiveness analysis found that patients receiving nafcillin or cefazolin for MSSA bacteremia had a 79% lower adjusted rate of mortality compared to those who received vancomycin.[4] Furthermore, switching from vancomycin to nafcillin or cefazolin was also associated with a significant reduction in mortality.[4]
Several studies have directly compared nafcillin and cefazolin for MSSA bacteremia. One propensity-score-matched retrospective study found no significant difference in treatment failure rates at 4 or 12 weeks between the two drugs.[5] Another study also reported no significant difference in a composite treatment failure outcome between nafcillin and cefazolin.[6] However, a meta-analysis suggested a significant difference in 90-day mortality favoring cefazolin over antistaphylococcal penicillins like nafcillin.[7]
When comparing nafcillin/oxacillin with cefazolin for MSSA bacteremia, one study found no difference in 30-day mortality.[8]
Table 2: Clinical Outcomes of Nafcillin vs. Cefazolin for MSSA Bacteremia
| Outcome | Nafcillin | Cefazolin | Key Finding | Reference(s) |
| Treatment Failure | 10% (at 12 weeks) | 10% (at 12 weeks) | No significant difference observed. | [5] |
| 30-Day Mortality | No significant difference | No significant difference | Similar mortality rates between nafcillin/oxacillin and cefazolin. | [8] |
| 90-Day Mortality | Higher | Lower | Meta-analysis favored cefazolin for lower 90-day mortality. | [7] |
| Adverse Events | More frequent | Less frequent | Cefazolin is generally better tolerated. | [5][6][7] |
Pharmacokinetic Profiles: A Tale of Two Excretion Pathways
The pharmacokinetic properties of nafcillin distinguish it from many other beta-lactams and can influence dosing and safety.
Nafcillin is primarily cleared by the liver, which is in contrast to oxacillin and cefazolin, which are predominantly eliminated by the kidneys.[9] This characteristic may contribute to a lower risk of nephrotoxicity with nafcillin compared to the formerly used methicillin.[9] However, its pharmacokinetics can be unpredictable in patients with liver disease.[9]
In a study comparing nafcillin, methicillin, and oxacillin in rabbits, nafcillin had a longer serum half-life (2.1 hours) compared to methicillin (0.6 hours) and oxacillin (1.1 hours).[2] Despite lower peak serum levels, the longer half-life of nafcillin resulted in superior serum bactericidal activity at 4 and 6 hours post-injection.[2]
Table 3: Pharmacokinetic Parameters of Nafcillin and Other Beta-Lactams
| Parameter | Nafcillin | Oxacillin | Methicillin | Reference |
| Primary Excretion Route | Hepatic | Renal | Renal | [9] |
| Serum Half-life (rabbits) | 2.1 hours | 1.1 hours | 0.6 hours | [2] |
| Protein Binding | 90% | - | - | [10] |
Safety and Tolerability: A Key Differentiator
Adverse events can significantly impact treatment adherence and patient outcomes. Studies consistently show a better tolerability profile for cefazolin compared to nafcillin.
In a matched cohort study, cefazolin treatment was interrupted less frequently due to adverse events compared to nafcillin (0% vs. 17%).[5] Adverse events leading to nafcillin discontinuation included drug-induced fever, cytopenia, and phlebitis.[5] Another study found that adverse effects such as acute kidney injury, acute interstitial nephritis, hepatotoxicity, and rash were all numerically more frequent in patients treated with nafcillin compared to cefazolin.[6]
A retrospective study comparing nafcillin and oxacillin found that oxacillin was significantly safer, with a lower incidence of altered kidney function and treatment discontinuation due to adverse events.[11]
Experimental Protocols
Mouse Peritonitis-Sepsis Model
This widely used model is a standard for in vivo screening of new antibacterial agents.[12]
-
Infection: Mice are intraperitoneally inoculated with a standardized dose of a methicillin-resistant S. aureus (MRSA) strain, such as NRS71 (Sangar 252).[12]
-
Treatment: At specified time points post-infection, cohorts of mice are treated with the test antibiotics (e.g., nafcillin, oxacillin) via a suitable route (e.g., subcutaneous or intravenous).
-
Endpoints: The efficacy of the antibiotics is typically measured by two primary endpoints:
-
Data Analysis: The CD50 (curative dose 50), the dose of the antibiotic that protects 50% of the infected animals, can be calculated to compare the potency of different agents.[1]
Rabbit Endocarditis Model
This model is used to evaluate antibiotic efficacy in a deep-seated infection.
-
Catheterization: A catheter is inserted through the right carotid artery and advanced into the left ventricle of a rabbit to induce sterile vegetations on the aortic valve.
-
Infection: After a set period to allow for vegetation formation, the rabbits are intravenously challenged with a specific strain of S. aureus.
-
Treatment: Antibiotic therapy (e.g., nafcillin, oxacillin, methicillin at 400 mg intramuscularly every 8 hours) is initiated at a specified time after bacterial challenge and continued for a defined duration.[2]
-
Endpoint: At the end of the treatment period, the rabbits are euthanized, and the cardiac vegetations are excised, weighed, and homogenized for quantitative bacterial culture to determine the number of colony-forming units per gram of vegetation.[2]
-
Data Analysis: The mean bacterial counts in the vegetations are compared between different treatment groups and an untreated control group.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams illustrate the mechanism of action of beta-lactam antibiotics and a typical in vivo experimental workflow.
Caption: Mechanism of action of beta-lactam antibiotics like nafcillin.
Caption: A generalized workflow for in vivo comparison of antibiotics.
References
- 1. Nafcillin and oxacillin: comparative antistaphylococcal activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methicillin, nafcillin, and oxacillin in therapy of Staphylococcus aureus endocarditis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a Methicillin-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of nafcillin or cefazolin versus vancomycin in methicillin-susceptible Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Does the Beta-Lactam Matter? Nafcillin versus Cefazolin for Methicillin-Susceptible Staphylococcus aureus Bloodstream Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefazolin or nafcillin? —a commentary on the optimal treatment of methicillin-susceptible Staphylococcus aureus bacteraemias: a meta-analysis of cefazolin versus antistaphylococcal penicillins - Lewis - Annals of Infection [aoi.amegroups.org]
- 8. 1067. Comparative Effectiveness of Nafcillin or Oxacillin, Cefazolin, and Piperacillin/Tazobactam in Methicillin-Sensitive Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Nafcillin - Wikipedia [en.wikipedia.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. imquestbio.com [imquestbio.com]
Combination Therapy of Nafcillin and Ampicillin for Resistant HaE. colimophilus influenzae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of ampicillin-resistant Haemophilus influenzae poses a significant challenge in the treatment of various infections, primarily due to the production of β-lactamase enzymes that inactivate ampicillin. This guide provides a comprehensive comparison of the synergistic combination of nafcillin and ampicillin against resistant H. influenzae, supported by experimental data, alongside alternative treatment options.
Executive Summary
In vitro and in vivo studies have demonstrated a significant synergistic effect when nafcillin is combined with ampicillin against ampicillin-resistant strains of Haemophilus influenzae. This synergy is attributed to the ability of nafcillin, a β-lactamase-resistant penicillin, to protect ampicillin from degradation by β-lactamase enzymes produced by the bacteria. This combination effectively restores the susceptibility of resistant H. influenzae to ampicillin. While this combination therapy shows promise, several alternative antibiotics, such as third-generation cephalosporins and fluoroquinolones, are also effective against resistant H. influenzae. The choice of therapy should be guided by susceptibility testing and clinical context.
Data Presentation: In Vitro Synergistic Activity
The following table summarizes the minimal inhibitory concentrations (MICs) from a key in vitro study demonstrating the synergistic action of nafcillin and ampicillin against six strains of ampicillin-resistant Haemophilus influenzae type b.
| Antibiotic Agent | MIC Range (alone) (µg/mL) | MIC in Combination (µg/mL) |
| Ampicillin | 6.25 - 12.5 | 0.78 |
| Nafcillin | 6.25 - 25 | 0.78 |
Data sourced from a study on six ampicillin-resistant H. influenzae type b strains. Most strains were inhibited by the combination of 0.78 µg/mL of nafcillin and 0.78 µg/mL of ampicillin[1].
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
Objective: To determine the synergistic effect of nafcillin and ampicillin against ampicillin-resistant H. influenzae.
Methodology:
-
Bacterial Strains: Six strains of ampicillin-resistant Haemophilus influenzae type b were utilized.
-
Media: Mueller-Hinton broth supplemented with hemin and NAD was used for bacterial growth.
-
Antibiotic Preparation: Serial twofold dilutions of ampicillin and nafcillin were prepared.
-
Checkerboard Setup: A 96-well microtiter plate was used to create a checkerboard pattern with varying concentrations of ampicillin in the horizontal rows and nafcillin in the vertical columns.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension (10^4 colony-forming units per ml).
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibited bacterial growth.
-
Synergy Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated to determine synergy. An FIC index of ≤ 0.5 is indicative of synergy.
In Vivo Efficacy: Infant Rat Model of Bacteremia and Meningitis
Objective: To evaluate the in vivo efficacy of the nafcillin and ampicillin combination in treating infections caused by ampicillin-resistant H. influenzae.
Methodology:
-
Animal Model: Infant rats were used for the study.
-
Infection: Rats were infected with a lethal dose of ampicillin-resistant H. influenzae type b to induce bacteremia and meningitis.
-
Treatment Groups: The infected rats were divided into three groups:
-
Group 1: Treated with ampicillin alone.
-
Group 2: Treated with nafcillin alone.
-
Group 3: Treated with a combination of ampicillin and nafcillin.
-
-
Treatment Administration: Antibiotics were administered parenterally.
-
Outcome Measures: The primary outcomes were the clearance of bacteria from the blood and cerebrospinal fluid (CSF) and the survival rate of the rats.
-
Results: The combination of ampicillin and nafcillin resulted in the sterilization of blood and CSF in a significantly higher number of rats compared to treatment with either antibiotic alone, demonstrating in vivo synergy[2][3].
Mandatory Visualization
Caption: Mechanism of Ampicillin Resistance and Nafcillin-Ampicillin Synergy.
Caption: Experimental Workflow for Evaluating Nafcillin-Ampicillin Synergy.
Comparison with Alternative Treatments
Several other antibiotics are effective against ampicillin-resistant Haemophilus influenzae. The choice of treatment depends on the severity of the infection, local resistance patterns, and patient-specific factors.
| Antibiotic Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| β-lactam/β-lactamase Inhibitor Combinations | Amoxicillin-clavulanate | Amoxicillin inhibits cell wall synthesis; clavulanate inhibits β-lactamase. | Effective against β-lactamase-producing strains; available in oral formulations. | Resistance can emerge through other mechanisms; potential for gastrointestinal side effects. |
| Third-Generation Cephalosporins | Ceftriaxone, Cefotaxime | Inhibit bacterial cell wall synthesis; stable against many β-lactamases. | Broad spectrum of activity; often the treatment of choice for serious infections like meningitis[4][5]. | Typically require parenteral administration; potential for emergence of resistance. |
| Fluoroquinolones | Levofloxacin, Moxifloxacin | Inhibit DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. | Broad spectrum; good tissue penetration; available in oral and intravenous formulations. | Potential for side effects including tendonitis and CNS effects; resistance is an increasing concern[4]. |
| Macrolides | Azithromycin, Clarithromycin | Inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. | Good atypical coverage; available in oral formulations. | Resistance rates can be high in some regions; may not be suitable for severe infections. |
| Chloramphenicol | Chloramphenicol | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. | Historically effective for meningitis. | Potential for serious toxicity, including aplastic anemia, limiting its use[4][6]. |
Conclusion
The combination of nafcillin and ampicillin presents a viable therapeutic strategy for infections caused by ampicillin-resistant, β-lactamase-producing Haemophilus influenzae. The synergistic mechanism, where nafcillin protects ampicillin from enzymatic degradation, has been validated by both in vitro and in vivo data. This combination offers a potential alternative to broader-spectrum agents, which may help to mitigate the selection pressure for resistance to those drugs. However, a thorough comparison with other effective agents, considering local susceptibility patterns and the clinical scenario, is crucial for optimal patient management. Further clinical studies are warranted to establish the role of this combination therapy in various clinical settings.
References
- 1. Synergistic action of ampicillin and nafcillin against ampicillin-resistant Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic action of nafcillin and ampicillin against ampicillin-resistant Haemophilus influenzae type b bacteremia and meningitis in infant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. droracle.ai [droracle.ai]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nafcillin, Methicillin, and Oxacillin Efficacy in Experimental Endocarditis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of three key penicillinase-resistant penicillins—Nafcillin, Methicillin, and Oxacillin—in preclinical models of bacterial endocarditis. This analysis is supported by experimental data to inform research and development decisions.
In the treatment of serious staphylococcal infections such as endocarditis, the selection of an appropriate antibiotic is critical. While Nafcillin, Methicillin, and Oxacillin have been mainstays in combating penicillinase-producing Staphylococcus aureus, understanding their comparative efficacy in a controlled experimental setting is vital for optimizing therapeutic strategies. This guide synthesizes findings from preclinical endocarditis models to offer a direct comparison of these agents.
Comparative Efficacy in a Rabbit Endocarditis Model
A key study investigating the therapeutic efficacy of Methicillin (M), Nafcillin (N), and Oxacillin (OX) in a rabbit model of left-sided endocarditis caused by two distinct strains of Staphylococcus aureus revealed a critical outcome: all three antibiotics were equally effective in eradicating the bacteria from cardiac vegetations.[1] This finding is significant as it suggests that despite variations in their in-vitro activity and pharmacokinetic profiles, the in-vivo bactericidal effect in this specific and critical infection model is comparable.
The study administered a dosage of 400 mg of each antibiotic intramuscularly every 8 hours.[1] While Nafcillin and Oxacillin demonstrated four to eight times greater activity against the staphylococcal strains in broth compared to Methicillin, their activity was equivalent in serum.[1] This highlights the importance of considering the physiological environment in which these drugs operate.
Pharmacokinetic analysis revealed notable differences. Peak serum levels of Methicillin and Oxacillin were at least double that of Nafcillin.[1] However, Nafcillin exhibited a significantly longer serum half-life of 2.1 hours, approximately three times that of Methicillin (0.6 hours) and twice that of Oxacillin (1.1 hours).[1] Serum bactericidal activity was comparable for all three antibiotics at 1 and 2 hours post-injection. Interestingly, at 4 and 6 hours, Nafcillin showed a sustained advantage over Methicillin and Oxacillin, likely attributable to its longer half-life.[1]
Despite these pharmacokinetic and in-vitro differences, the ultimate therapeutic outcome in the endocarditis model—bacterial clearance from the vegetations—was equivalent for all three agents.[1]
Data Presentation: Pharmacokinetics and In-Vivo Efficacy
The following table summarizes the key pharmacokinetic and efficacy parameters of Nafcillin, Methicillin, and Oxacillin in the rabbit endocarditis model.
| Parameter | Nafcillin | Methicillin | Oxacillin |
| Dosage | 400 mg IM q8h | 400 mg IM q8h | 400 mg IM q8h |
| Peak Serum Level | Lower than M & OX | At least 2x Nafcillin | At least 2x Nafcillin |
| Serum Half-Life | 2.1 hours | 0.6 hours | 1.1 hours |
| In-Vitro Activity (Broth) | 4-8x more active than M | - | 4-8x more active than M |
| In-Vivo Efficacy (Vegetation Sterilization) | Equally Effective | Equally Effective | Equally Effective |
| Serum Bactericidal Activity (1-2h post-injection) | Essentially Equal | Essentially Equal | Essentially Equal |
| Serum Bactericidal Activity (4-6h post-injection) | Advantageous | Less than Nafcillin | Less than Nafcillin |
Experimental Protocols
The following is a detailed methodology for a typical rabbit model of Staphylococcus aureus endocarditis used to compare antibiotic efficacy.
1. Induction of Aortic Valve Endocarditis:
-
Animal Model: New Zealand white rabbits are utilized for this model.
-
Catheterization: A polyethylene catheter is surgically inserted into the right carotid artery and advanced to the aortic valve to induce sterile thrombotic vegetations. The catheter is left in place to create a nidus for infection.
2. Bacterial Inoculation:
-
Bacterial Strain: A clinical isolate of Staphylococcus aureus is grown in an appropriate broth medium to a specified concentration.
-
Infection: A defined inoculum of the bacterial suspension is injected intravenously to induce bacteremia and subsequent colonization of the prepared cardiac vegetations.
3. Antibiotic Treatment Regimen:
-
Treatment Groups: Rabbits are randomized into treatment groups for Nafcillin, Methicillin, and Oxacillin, along with an untreated control group.
-
Administration: Antibiotics are administered intramuscularly at a predetermined dosage and frequency (e.g., 400 mg every 8 hours) for a specified duration.
4. Assessment of Efficacy:
-
Serum Bactericidal Titer: Blood samples are collected at various time points post-antibiotic administration. The serum is separated, and serial dilutions are incubated with the test strain of S. aureus. The highest dilution of serum that results in a 99.9% reduction in the initial bacterial inoculum is determined as the serum bactericidal titer.
5. Pharmacokinetic Analysis:
-
Serum Drug Concentrations: Blood samples are collected at peak and trough times relative to antibiotic administration. Serum concentrations of Nafcillin, Methicillin, and Oxacillin are measured using a validated method, such as high-performance liquid chromatography (HPLC), to determine pharmacokinetic parameters like peak concentration (Cmax) and serum half-life (t1/2).
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for the comparative efficacy study of antibiotics in a rabbit endocarditis model.
Caption: Experimental workflow for comparative antibiotic efficacy in a rabbit endocarditis model.
References
Safety Operating Guide
Proper Disposal of Nafcillin: A Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of nafcillin, a penicillinase-resistant penicillin antibiotic. Adherence to these guidelines is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance within research and drug development settings.
The primary recommended method for the disposal of nafcillin waste is incineration by a licensed hazardous waste management company. For laboratories with appropriate facilities, chemical hydrolysis offers a viable on-site inactivation method prior to disposal. Autoclaving is not recommended as a sole method of disposal due to the lack of validated data confirming complete degradation of the active pharmaceutical ingredient.
Disposal Procedures at a Glance
| Disposal Method | Recommended For | Key Parameters | Efficacy |
| Incineration | All nafcillin waste streams (solid, liquid, sharps) | >850°C | High (Complete Destruction) |
| Chemical Hydrolysis | Liquid nafcillin waste | 1 M NaOH, >4 hours | High (Inactivation of beta-lactam ring) |
| Autoclaving | Not recommended as a primary disposal method | Minimum 121°C, 15 psi, 60 minutes | Variable (Incomplete degradation possible) |
Experimental Protocols for On-Site Inactivation
For laboratories equipped to perform on-site waste treatment, the following protocols provide detailed methodologies for the chemical inactivation of nafcillin in liquid waste streams.
Alkaline Hydrolysis Protocol for Liquid Nafcillin Waste
This protocol is adapted from established methods for the hydrolysis of beta-lactam antibiotics and is designed to open the beta-lactam ring, rendering the antibiotic inactive.[1]
Materials:
-
Liquid nafcillin waste
-
Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriately labeled waste container
Procedure:
-
Preparation: In a designated and well-ventilated area, such as a fume hood, place the liquid nafcillin waste in a suitable container.
-
pH Adjustment: While stirring, slowly add NaOH to the waste solution to achieve a final concentration of 1 M NaOH.[1] This will result in a highly alkaline solution.
-
Inactivation: Continue stirring the solution at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the beta-lactam ring.[1]
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a suitable acid (e.g., hydrochloric acid). Monitor the pH closely during neutralization.
-
Disposal: The neutralized, inactivated solution can now be disposed of in accordance with local regulations for non-hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of nafcillin waste in a laboratory setting.
Detailed Disposal Procedures
1. Segregation and Collection:
-
All waste streams containing nafcillin, including unused stock solutions, contaminated labware (e.g., vials, pipette tips), personal protective equipment (PPE), and animal bedding, must be segregated from general laboratory waste.
-
Use clearly labeled, leak-proof containers designated for "Nafcillin Waste" or "Pharmaceutical Waste."
2. Solid Waste Disposal:
-
Solid materials contaminated with nafcillin should be collected in a designated hazardous waste container.
-
The container should be sealed and stored in a secure, designated area until collection by a licensed waste management provider for incineration.
3. Liquid Waste Disposal:
-
Direct Disposal (Recommended): For laboratories without on-site treatment capabilities, collect all liquid nafcillin waste in a sealed, labeled hazardous waste container for incineration.
-
On-site Chemical Inactivation: If facilities permit, utilize the Alkaline Hydrolysis Protocol detailed above to inactivate liquid waste before disposal as non-hazardous chemical waste, in accordance with local regulations.
4. Sharps Disposal:
-
All sharps contaminated with nafcillin, such as needles, syringes, and broken glass, must be placed in a puncture-resistant, leak-proof sharps container that is clearly labeled as containing pharmaceutical waste.
-
The sealed sharps container should be disposed of through a licensed medical or hazardous waste incineration service.
5. Decontamination of Work Surfaces:
-
In case of a spill, contain the spill with absorbent material.
-
Clean the affected area with a suitable laboratory disinfectant, followed by a thorough rinse with water.
-
All materials used for spill cleanup should be disposed of as nafcillin-contaminated solid waste.
Important Considerations:
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for pharmaceutical and hazardous waste.
-
Personnel Training: All personnel handling nafcillin must be trained on these disposal procedures and the associated safety precautions.
-
Safety Data Sheets (SDS): Always refer to the Safety Data Sheet for nafcillin for specific handling and safety information.
References
Essential Safety and Logistical Information for Handling Nafcillin
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Nafcillin. The following information is intended to supplement, not replace, institutional safety protocols and a thorough review of the full Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) and Exposure Control
When handling Nafcillin, particularly in powder form, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2] Nafcillin is classified as a sensitizer and may cause allergic skin reactions or asthma-like symptoms if inhaled.[3][4][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or natural rubber gloves are recommended.[6] Double gloving may be appropriate for extensive handling. | To prevent skin contact and allergic reactions.[5] |
| Eye Protection | Safety goggles or glasses are essential.[6][7] A face shield should be used when there is a splash hazard.[6][8] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A protective laboratory coat, apron, or disposable garment is recommended.[6][8] | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required with adequate ventilation.[6][8] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used.[1][6][7] | To prevent inhalation of Nafcillin powder, which can cause respiratory sensitization.[3][4][5] |
Occupational Exposure Limits:
No official Occupational Exposure Limit (OEL) or Short-Term Exposure Limit (STEL) has been established for Nafcillin by major regulatory bodies.[7][9][10] However, an Occupational Exposure Band (OEB) has been assigned, which provides a qualitative measure of the substance's potency and potential health effects.
| Compound | Occupational Exposure Band (OEB) | Exposure Range |
| Nafcillin Sodium | D | > 0.01 to ≤ 0.1 mg/m³[11] |
Operational Plan for Handling and Disposal of Nafcillin
The following step-by-step guidance outlines the safe handling of Nafcillin from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Nafcillin in its original, tightly closed container in a dry, well-ventilated area.[3][6]
-
Recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[6]
-
Protect from light and do not freeze the powder form.[6] Frozen premixed solutions should be stored at or below -20°C (-4°F).[12]
Preparation and Handling
-
All handling of Nafcillin powder should be conducted in a designated area with adequate ventilation, such as a fume hood or a biosafety cabinet, to minimize dust generation and inhalation.[6][7][8][9]
-
Before handling, ensure all necessary PPE is donned correctly.
-
When reconstituting the powder, add the diluent (e.g., sterile water for injection) slowly to minimize aerosolization.[13]
-
Avoid all direct contact with the powder and reconstituted solution.[6]
Spill Management
-
In the event of a small spill, add an absorbent material and carefully scoop the mixture into a sealed, liquid-proof container for disposal.[6]
-
For larger spills, evacuate non-essential personnel from the area.[9]
-
Clean the spill area thoroughly with soap and water after the material has been removed.[6]
-
Personnel involved in the cleanup of large spills should wear appropriate respiratory protection.[1]
First Aid Procedures
-
Eye Contact: Immediately flush eyes with running water for at least 15-20 minutes, keeping eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for 15-20 minutes. If irritation or a rash develops, seek medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If a large quantity is swallowed, call a physician immediately.[6][7]
Disposal Plan
-
Dispose of waste Nafcillin and contaminated materials in accordance with all applicable local, state, and federal environmental regulations.[6]
-
Drain disposal is not recommended.[6]
-
Used needles and syringes should be disposed of in a puncture-proof "sharps" container.[14]
-
Contaminated lab coats and other disposable garments should be placed in a sealed bag for disposal.
Safe Handling Workflow for Nafcillin
The following diagram illustrates the key procedural steps for the safe handling of Nafcillin in a laboratory setting.
Caption: Workflow for the safe handling of Nafcillin from receipt to disposal.
References
- 1. pppmag.com [pppmag.com]
- 2. cdc.gov [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wgcriticalcare.com [wgcriticalcare.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. wgcriticalcare.com [wgcriticalcare.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. nafcillin (injection) [myactivehealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
